Methyl 4-chlorocinnamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155559. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(4-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBXQGYKZKOORG-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194681 | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20754-21-6, 7560-44-3 | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20754-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl p-chlorocinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-chlorocinnamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl p-chlorocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-Chlorocinnamate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chlorocinnamate, a derivative of cinnamic acid, is a compound of interest in various fields, including organic synthesis and pharmaceutical research. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, including Fischer esterification, Heck coupling, and Knoevenagel condensation. Detailed experimental protocols for these methods are presented. Furthermore, this document outlines the comprehensive characterization of the compound through various analytical techniques, with a summary of its key physical and spectroscopic properties. Finally, the known biological activities of cinnamate (B1238496) derivatives are discussed, highlighting potential signaling pathways of relevance for drug development professionals.
Synthesis of this compound
Several synthetic strategies can be employed for the preparation of this compound. The choice of method may depend on factors such as starting material availability, desired yield, and reaction conditions. The most common and effective methods are detailed below.
Fischer Esterification of 4-Chlorocinnamic Acid
Fischer esterification is a classic and straightforward method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.
Experimental Protocol:
-
To a solution of 4-chlorocinnamic acid in anhydrous methanol (B129727), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for a period of 2 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Characterization of this compound
The identity and purity of synthesized this compound are confirmed through various analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol |
| Appearance | White to almost white powder or crystals |
| Melting Point | 71-77 °C |
| Boiling Point | 292.8 °C at 760 mmHg |
| Density | 1.211 g/cm³ |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, J=16.0 Hz, 1H), 7.46 (d, J=8.5 Hz, 2H), 7.37 (d, J=8.5 Hz, 2H), 6.42 (d, J=16.0 Hz, 1H), 3.82 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 167.2, 143.4, 136.2, 132.9, 129.3, 129.2, 118.4, 51.8 |
| IR (KBr, cm⁻¹) | 1702, 1634, 1592, 1332, 1167 |
| Mass Spectrometry (m/z) | 198 (M⁺+2), 196 (M⁺), 165, 137 |
Biological Activity and Signaling Pathways for Drug Development
Cinnamic acid and its derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. T[1][2][3]hese effects are often attributed to their ability to modulate various cellular signaling pathways.
This compound has demonstrated antimicrobial activity, particularly against Staphylococcus aureus, and notable antifungal activity. I[4]t is suggested that its antifungal mechanism may involve the inhibition of the enzyme 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis.
[4]Derivatives of cinnamic acid have been shown to influence several critical signaling pathways implicated in disease pathogenesis:
-
NF-κB Signaling Pathway: Cinnamic acid derivatives can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival. T[2][5]his inhibition can occur through the prevention of IκB phosphorylation, thereby blocking the nuclear translocation of NF-κB. *[5] PI3K/Akt/mTOR Pathway: Some cinnamate compounds have been observed to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. *[5] MAPK Signaling Pathways: The mitogen-activated protein kinase (MAPK) pathways, including p38-MAPK, are involved in cellular responses to a variety of stimuli. Trans-cinnamic acid has been shown to induce fibroblast migration through the p38-MAPK signaling pathway. *[6] PKA Signaling Pathway: Protein Kinase A (PKA) signaling is another pathway that can be modulated by cinnamic acid derivatives. For instance, trans-cinnamic acid-induced fibroblast migration is also dependent on the PKA pathway.
[6]
Potential Signaling Pathways Modulated by Cinnamate Derivatives
References
- 1. idosi.org [idosi.org]
- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-chlorocinnamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 4-chlorocinnamate. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations to support further research and application of this compound.
Core Physicochemical Properties
This compound is a cinnamic acid ester characterized by a chlorine substituent on the phenyl ring. Its physicochemical properties are crucial for understanding its behavior in various chemical and biological systems.
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical and spectral data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol |
| Melting Point | 76-77 °C |
| Boiling Point | 292.8 °C at 760 mmHg[1] |
| Density | 1.211 g/cm³[1] |
| Flash Point | 144.4 °C[1] |
| Refractive Index | 1.572[1] |
| Vapor Pressure | 0.0018 mmHg at 25°C[1] |
| LogP (octanol/water partition coefficient) | 2.526 - 3.2 |
| Polar Surface Area (PSA) | 26.30 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
Table 2: Spectral Data
| Spectroscopy Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.64 (d, J=16.0 Hz, 1H), 7.45 (d, J=8.5 Hz, 2H), 7.34 (d, J=8.5 Hz, 2H), 6.38 (d, J=16.0 Hz, 1H), 3.78 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 167.2, 143.4, 136.2, 132.9, 129.3, 129.2, 118.4, 51.8 |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination
The melting point of this compound can be determined using a capillary melting point apparatus.
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute initially.
-
The heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Boiling Point Determination
The boiling point can be determined using a distillation method.
Procedure:
-
A sample of this compound is placed in a round-bottom flask with a few boiling chips.
-
A distillation apparatus is assembled with a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point.
Solubility Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.
Procedure:
-
A known amount of this compound is dissolved in a mixture of n-octanol and water in a separatory funnel.
-
The funnel is shaken vigorously for a set period to allow for partitioning between the two phases.
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
The chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
A small amount of solid this compound is ground with potassium bromide (KBr) to form a fine powder.
-
The mixture is pressed into a thin, transparent pellet.
-
The IR spectrum is recorded using an FTIR spectrometer.
Mass Spectrometry (MS):
-
A dilute solution of this compound is prepared in a suitable volatile solvent.
-
The sample is introduced into the mass spectrometer, typically using an electron ionization (EI) source.
-
The mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern.
Visualizations
Synthesis of this compound
One common method for the synthesis of this compound is through a Knoevenagel condensation followed by esterification. A one-pot synthesis has been described involving the reaction of 4-chlorobenzaldehyde (B46862) and diethyl malonate in the presence of a glycine (B1666218) catalyst.
Proposed Antifungal Mechanism of Action
This compound has demonstrated antifungal activity, and it is proposed that, similar to other cinnamic acid derivatives, it may act by inhibiting the enzyme 14α-demethylase in fungi.[2] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
References
An In-depth Technical Guide to Methyl 4-chlorocinnamate (CAS: 7560-44-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-chlorocinnamate, a compound of interest in organic synthesis and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, presenting the information in a clear and accessible format for laboratory and research applications.
Chemical and Physical Properties
This compound is an organic compound classified as an ester, derived from 4-chlorocinnamic acid and methanol (B129727).[1] It is recognized for its potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The compound typically appears as a white to almost white crystalline powder.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7560-44-3 | [1][2] |
| Molecular Formula | C₁₀H₉ClO₂ | [1][2][3] |
| Molecular Weight | 196.63 g/mol | [2][3] |
| Appearance | White to almost white powder/crystal | [4] |
| Melting Point | 76-77 °C | [2] |
| Boiling Point | 292.8 °C at 760 mmHg | [2] |
| Density | 1.211 g/cm³ | [2] |
| Solubility | Moderately soluble in organic solvents. | [1] |
| Flash Point | 144.4 °C | [2] |
| Refractive Index | 1.572 | [2] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Spectra available, specific shifts reported in literature. | [5][6] |
| ¹³C NMR | Spectra available, specific shifts reported in literature. | [5][7] |
| Mass Spectrometry (MS) | Mass of molecular ion: 196. | [7] |
| Infrared (IR) Spectroscopy | IR spectrum available. | [8] |
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. Below are detailed protocols for three common methods.
Fischer Esterification of 4-Chlorocinnamic Acid
This is a direct and widely used method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[9][10][11]
Experimental Protocol:
-
To a solution of 4-chlorocinnamic acid (1 equivalent) in methanol (10-20 equivalents, serving as both reactant and solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux with magnetic stirring for 3-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[12]
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.[12]
-
Perform a liquid-liquid extraction by adding distilled water and an organic solvent (e.g., ethyl acetate).[12]
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., methanol-water) to obtain a white crystalline solid.[13]
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Knoevenagel Condensation (One-Pot)
A patent describes a one-pot synthesis using a Knoevenagel condensation reaction.[13] This method is advantageous due to its use of less toxic reagents and potentially higher yields.[13]
Experimental Protocol:
-
In a three-necked flask, dissolve diethyl malonate (1.4 equivalents) in anhydrous methanol.
-
Slowly add a solution of sodium hydroxide (B78521) in absolute methanol, followed by the addition of glacial acetic acid. Stir at room temperature for 1-1.5 hours.[13]
-
Add 4-chlorobenzaldehyde (B46862) (1 equivalent) and glycine (B1666218) (0.35 equivalents) as a catalyst to the reaction mixture.[13]
-
Heat the mixture to reflux for 5-6 hours, followed by reflux under reduced pressure for 1-2 hours to remove methanol.[13]
-
Pour the residue into an ice-water mixture and refrigerate for 2 hours to precipitate the product.[13]
-
Collect the solid by suction filtration, wash with water, and dry.[13]
-
Purify the crude product by recrystallization from a methanol-water mixture to obtain white needles of this compound.[13]
Heck Coupling
The Heck reaction provides a powerful method for carbon-carbon bond formation, coupling an alkene with an aryl halide.[14][15]
Experimental Protocol:
-
In a suitable reaction vessel, combine 4-iodobenzaldehyde (B108471) (1 equivalent), methyl acrylate (B77674) (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., triethylamine, 2-3 equivalents) in an appropriate solvent (e.g., toluene, DMF).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the catalyst.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel to afford pure this compound.
Caption: General workflow for the Heck Coupling synthesis of this compound.
Biological Activity and Potential Applications
This compound has demonstrated notable biological activities, particularly as an antimicrobial agent.
Antimicrobial Activity
Studies have shown that this compound exhibits bacteriostatic activity against various bacteria, including Staphylococcus aureus.[1][16] It also displays antifungal properties, showing activity against species such as Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii.[16][17]
Table 3: Antimicrobial Activity of this compound
| Organism | Activity | Reference |
| Staphylococcus aureus | Active at the highest concentration tested. | [16][17] |
| Candida species | Bioactive. | [16] |
Mechanism of Action
The antifungal activity of cinnamic acid esters, including this compound, is suggested to involve the inhibition of the enzyme 14α-demethylase.[16][17] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death.
Caption: Proposed mechanism of antifungal action for this compound.
Experimental Protocols for Biological Assays
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified by standard guidelines (e.g., CLSI).
-
Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 35-37 °C for 18-24 hours for bacteria, 35 °C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Safety and Handling
This compound should be handled with care in a laboratory setting. As with many chlorinated organic compounds, it may pose environmental and health risks.[1] It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this compound.
This technical guide provides a solid foundation for researchers and scientists working with this compound. For further details on specific applications and advanced analytical data, consulting the primary literature is recommended.
References
- 1. CAS 7560-44-3: this compound | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | 7560-44-3 | TCI AMERICA [tcichemicals.com]
- 5. rsc.org [rsc.org]
- 6. Methyl4-chlorocinnamate | C10H9ClO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. This compound(7560-44-3) MS spectrum [chemicalbook.com]
- 8. This compound(7560-44-3) IR Spectrum [chemicalbook.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN105348101A - Preparation method of methyl p-chlorocinnamate - Google Patents [patents.google.com]
- 14. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 15. benchchem.com [benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Methyl 4-chlorocinnamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-chlorocinnamate. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations of the molecular structure and experimental workflow, designed to assist researchers in the identification and characterization of this compound.
Spectral Data Presentation
The ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃), are summarized below. The data is referenced to the residual solvent peak.[1]
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.67 | Doublet (d) | 16.0 | 1H | H-β |
| 7.45 - 7.39 | Multiplet (m) | - | 2H | H-2, H-6 |
| 7.37 - 7.29 | Multiplet (m) | - | 2H | H-3, H-5 |
| 6.38 | Doublet (d) | 16.0 | 1H | H-α |
| 3.78 | Singlet (s) | - | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectral Data of this compound (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 167.2 | C=O |
| 143.4 | C-β |
| 136.2 | C-4 |
| 132.9 | C-1 |
| 129.3 | C-2, C-6 |
| 129.2 | C-3, C-5 |
| 118.4 | C-α |
| 51.8 | -OCH₃ |
Experimental Protocols
The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
A homogenous solution is critical for obtaining high-quality NMR spectra.[2][3]
-
Weighing the Sample: Accurately weigh between 5-25 mg of this compound for ¹H NMR spectroscopy. For ¹³C NMR, a higher concentration of 20-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2][4][5][6]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds like this compound.[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][6] Gentle vortexing or sonication can aid in complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube, ensuring no solid particles are transferred.[7] The sample height in the tube should be between 4 to 5 cm.[2]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent (e.g., ethanol) to remove any contaminants. Securely cap the tube to prevent solvent evaporation.[2]
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.
-
Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp spectral lines.[7]
-
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Acquisition Time: Around 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range covering from approximately -1 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: A standard proton-decoupled pulse experiment.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower sensitivity of the ¹³C nucleus.
-
Acquisition Time: Around 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range covering from approximately 0 to 220 ppm.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. This is followed by phase correction, baseline correction, and referencing the spectrum to the residual solvent peak (for CDCl₃, δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[1]
Mandatory Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with the atom numbering corresponding to the assignments in the NMR data tables.
Caption: Structure of this compound with atom numbering.
Experimental Workflow for NMR Analysis
This diagram outlines the logical progression of steps involved in a typical NMR experiment, from sample preparation to final data analysis.
Caption: A typical experimental workflow for NMR analysis.
References
- 1. rsc.org [rsc.org]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. chem.latech.edu [chem.latech.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. scribd.com [scribd.com]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 4-chlorocinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chlorocinnamate is an organic compound with applications in various fields of chemical research and development. Understanding its behavior under mass spectrometry is crucial for its identification, characterization, and quantification in complex matrices. This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, complete with quantitative data, a proposed fragmentation pathway, and a comprehensive experimental protocol.
Molecular Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₁₀H₉ClO₂
-
Molecular Weight: 196.63 g/mol
-
CAS Number: 7560-44-3
Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. The quantitative data for the major ions observed are summarized in the table below.
| m/z | Proposed Fragment Ion | Chemical Formula | Relative Intensity (%) |
| 196 | [M]⁺ (Molecular Ion) | [C₁₀H₉ClO₂]⁺ | 35.8 |
| 165 | [M - OCH₃]⁺ | [C₉H₆ClO]⁺ | 100.0 (Base Peak) |
| 137 | [M - COOCH₃]⁺ | [C₈H₆Cl]⁺ | 68.2 |
| 102 | [C₇H₅Cl]⁺ | [C₇H₅Cl]⁺ | 30.1 |
| 101 | [C₇H₄Cl]⁺ | [C₇H₄Cl]⁺ | 26.5 |
| 75 | [C₆H₃]⁺ | [C₆H₃]⁺ | 17.9 |
| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | 17.1 |
Data Source: The mass spectrometry data is based on the spectrum available from ChemicalBook.[1]
Proposed Fragmentation Pathway
The fragmentation of the this compound molecular ion ([M]⁺) under electron ionization follows a series of characteristic steps, primarily involving the ester group and the aromatic ring. The proposed pathway is visualized in the diagram below.
Caption: Proposed fragmentation pathway of this compound.
The fragmentation is initiated by the ionization of the molecule. The molecular ion at m/z 196 is clearly observed. The base peak at m/z 165 is attributed to the loss of a methoxy (B1213986) radical (•OCH₃) from the ester group, forming a stable acylium ion. Subsequent loss of a carbon monoxide (CO) molecule from this acylium ion results in the fragment at m/z 137. The peak at m/z 102 likely corresponds to the chlorophenyl cation, which can further lose a hydrogen atom to form the ion at m/z 101. The smaller fragments at m/z 75 and 51 are characteristic of the fragmentation of the benzene (B151609) ring.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as necessary to achieve an appropriate concentration for GC-MS analysis (typically in the range of 1-10 µg/mL).
2. Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column is suitable, for example, a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-400
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).
This protocol provides a solid foundation for the analysis of this compound. Researchers may need to optimize the parameters based on their specific instrumentation and analytical goals.
References
An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Methyl 4-chlorocinnamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectrum analysis of Methyl 4-chlorocinnamate, a compound of interest in various research and development sectors. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for obtaining the IR spectrum, and presents a logical workflow for the analysis.
Introduction to Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational energies of its bonds. The resulting spectrum is a unique fingerprint of the molecule, providing valuable information about its structure.
This compound (C₁₀H₉ClO₂) is an ester derivative of cinnamic acid. Its structure comprises a para-substituted benzene (B151609) ring, a carbon-carbon double bond in a trans configuration (an alkene), and a methyl ester group. The IR spectrum of this compound will, therefore, exhibit characteristic absorption bands corresponding to the vibrations of these functional moieties.
Quantitative Infrared Absorption Data
The following table summarizes the principal infrared absorption peaks for this compound. These values are derived from spectral data and are consistent with the known vibrational frequencies of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| ~3080 - 3010 | C-H (Aromatic & Vinylic) | Stretching | Medium |
| ~2950 | C-H (Methyl) | Asymmetric Stretching | Medium-Weak |
| ~1715 | C=O (Ester) | Stretching | Strong |
| ~1635 | C=C (Alkene) | Stretching | Medium |
| ~1590, ~1490 | C=C (Aromatic) | Stretching | Medium |
| ~1310, ~1170 | C-O (Ester) | Stretching | Strong |
| ~980 | =C-H (trans-Alkene) | Out-of-plane Bending | Strong |
| ~825 | C-H (para-substituted Aromatic) | Out-of-plane Bending | Strong |
| ~750 | C-Cl | Stretching | Medium-Strong |
Experimental Protocols
To obtain a high-quality IR spectrum of solid this compound, several standard sampling techniques can be employed. The choice of method depends on the available equipment and the desired sample concentration.
Thin Solid Film Method
This is often the preferred method for its simplicity and the small amount of sample required.[1]
Materials:
-
This compound
-
A suitable volatile solvent (e.g., methylene (B1212753) chloride or acetone)
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
FTIR spectrometer
Procedure:
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of the volatile solvent.[1]
-
Using a pipette, apply a drop of the resulting solution to the center of a clean, dry salt plate.[1]
-
Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[1]
-
If the initial film is too thin (resulting in weak absorption peaks), another drop of the solution can be added and evaporated.[1] Conversely, if the peaks are too intense, the plate should be cleaned and a more dilute solution used.[1]
-
Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
Potassium Bromide (KBr) Pellet Method
This technique involves dispersing the solid sample in a dry KBr matrix and pressing it into a transparent pellet.
Materials:
-
This compound
-
Dry, powdered potassium bromide (KBr) of spectroscopic grade
-
Mortar and pestle (preferably agate)
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Weigh out approximately 1-2 mg of this compound and 100-200 mg of dry KBr. The sample concentration should be in the range of 0.2% to 1%.[2]
-
Thoroughly grind the mixture in a mortar and pestle to ensure a fine, homogeneous powder. This is crucial to minimize light scattering.
-
Transfer the powder to the die of a pellet press.
-
Apply pressure (typically several tons) to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer to record the spectrum.
Nujol Mull Method
In this method, the solid sample is ground with a mulling agent (Nujol, a mineral oil) to create a fine paste.[3]
Materials:
-
This compound
-
Nujol (mineral oil)
-
Infrared-transparent salt plates (e.g., KBr)
-
Mortar and pestle
-
Spatula
Procedure:
-
Place a small amount (5-10 mg) of the finely ground sample in a mortar.[2]
-
Add a small drop of Nujol and grind the mixture to a smooth, uniform paste.[2]
-
Spread a thin layer of the mull between two salt plates.
-
Place the plates in the sample holder of the spectrometer and acquire the spectrum.
-
It is important to remember that the Nujol itself will show absorption bands (primarily C-H stretching and bending), which will be present in the final spectrum.
Logical Workflow for IR Spectrum Analysis
The following diagram illustrates the logical steps involved in the infrared spectrum analysis of a solid compound like this compound.
Interpretation of the Spectrum
The IR spectrum of this compound can be interpreted by assigning the observed absorption bands to the specific functional groups within the molecule.
-
C=O Stretching: A very strong and sharp absorption peak around 1715 cm⁻¹ is characteristic of the carbonyl group (C=O) in the ester functionality. The conjugation with the C=C double bond slightly lowers this frequency compared to a saturated ester.
-
C=C Stretching: The spectrum will show absorptions for both the alkene and the aromatic C=C double bonds. The alkene C=C stretch typically appears around 1635 cm⁻¹, while the aromatic C=C stretches are observed as a pair of bands around 1590 cm⁻¹ and 1490 cm⁻¹.
-
C-O Stretching: The ester group also exhibits strong C-O stretching vibrations. These typically appear as two bands in the region of 1310-1170 cm⁻¹, corresponding to the C-O-C asymmetric and symmetric stretching modes.
-
C-H Stretching: The C-H stretching vibrations for the aromatic and vinylic hydrogens are found at wavenumbers just above 3000 cm⁻¹ (typically 3080-3010 cm⁻¹). The C-H stretching of the methyl group appears just below 3000 cm⁻¹, around 2950 cm⁻¹.
-
Out-of-Plane Bending: The trans-disubstituted alkene gives rise to a strong absorption band around 980 cm⁻¹, which is highly characteristic. The para-substitution on the benzene ring is indicated by a strong C-H out-of-plane bending vibration in the 825 cm⁻¹ region.
-
C-Cl Stretching: The presence of the chlorine atom on the aromatic ring is confirmed by a medium to strong absorption band in the fingerprint region, typically around 750 cm⁻¹.
By systematically analyzing these characteristic absorption bands, one can confirm the presence of the key functional groups in this compound and thus verify the identity and purity of the compound.
References
Solubility of Methyl 4-Chlorocinnamate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of methyl 4-chlorocinnamate in organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a framework for solubility determination, including established experimental protocols and qualitative solubility information.
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₀H₉ClO₂. It is the methyl ester of 4-chlorocinnamic acid and presents as a white to almost white crystalline powder. It is recognized for its potential applications in the synthesis of pharmaceuticals and other specialty chemicals. An understanding of its solubility in various organic solvents is crucial for its purification, reaction chemistry, and formulation development.
Physicochemical Properties:
| Property | Value |
| CAS Number | 7560-44-3 |
| Molecular Formula | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol |
| Melting Point | 74.0 to 77.0 °C |
| Boiling Point | 292.8 ± 15.0 °C (Predicted) |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) |
Qualitative Solubility Profile
Published data indicates that this compound exhibits moderate solubility in organic solvents. It is generally described as being soluble in anhydrous alcohols and common organic solvents such as ethers. A patent for the preparation of methyl p-chlorocinnamate mentions the use of a methanol-water mixture for recrystallization, which implies its solubility in methanol.
Quantitative Solubility Data
Table 1: Experimental Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Solubility (Mole Fraction, x₁) |
| e.g., Methanol | e.g., 25 | User-determined value | User-determined value |
| e.g., Ethanol | e.g., 25 | User-determined value | User-determined value |
| e.g., Acetone | e.g., 25 | User-determined value | User-determined value |
| e.g., Ethyl Acetate | e.g., 25 | User-determined value | User-determined value |
| e.g., Toluene | e.g., 25 | User-determined value | User-determined value |
| e.g., Heptane | e.g., 25 | User-determined value | User-determined value |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.
Isothermal Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a solid in a liquid.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Sintered glass filter or syringe filter (e.g., 0.45 µm PTFE)
-
Vials or flasks with airtight seals
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known mass or volume of the selected solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure that the dissolution equilibrium is achieved. The time required for equilibration should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).
-
Phase Separation: After equilibration, stop the agitation and allow the vial to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample using a syringe filter into a pre-weighed container.
-
Quantification: Determine the concentration of this compound in the filtered sample using one of the methods described below.
Analytical Methods for Quantification
a) Gravimetric Method:
-
Accurately weigh the filtered saturated solution.
-
Evaporate the solvent from the solution under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight of the dry solid is achieved.
-
The mass of the dissolved this compound is the final weight of the container with the solid minus the initial weight of the empty container.
-
Calculate the solubility in g/100g of solvent.
b) UV-Vis Spectrophotometry:
This method is suitable if this compound has a distinct chromophore.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Take a known mass or volume of the filtered saturated solution and dilute it with a known amount of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the determination of solubility using the isothermal shake-flask method followed by gravimetric analysis.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is not extensively documented in publicly available literature, this guide provides the necessary theoretical and practical framework for researchers to determine this crucial parameter. The provided experimental protocols, particularly the isothermal shake-flask method coupled with gravimetric or spectrophotometric analysis, offer a robust approach for generating reliable solubility data. Such data is invaluable for the effective design of synthetic routes, purification processes, and formulation strategies involving this compound.
The Elusive Crystal Structure of Methyl 4-chlorocinnamate: A Technical Overview
Despite its well-documented synthesis and established physicochemical properties, a detailed crystallographic analysis of methyl 4-chlorocinnamate remains conspicuously absent from the publicly accessible scientific literature and structural databases. This technical guide consolidates the available information and outlines the standard experimental protocols that would be employed for its crystal structure determination, providing a framework for future research in this area.
This compound, with the chemical formula C₁₀H₉ClO₂, is a cinnamic acid derivative of interest in organic synthesis. While numerous studies have detailed its preparation and various spectroscopic characterizations, a definitive single-crystal X-ray diffraction study, which would provide precise atomic coordinates and molecular geometry, has not been published. This lack of data presents a significant gap for researchers in crystallography, materials science, and drug development who rely on detailed structural information for molecular modeling, understanding intermolecular interactions, and predicting solid-state properties.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for designing crystallization experiments.
| Property | Value |
| Molecular Formula | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol |
| Melting Point | 76-77 °C |
| Appearance | White to off-white crystalline solid |
| Synonyms | Methyl p-chlorocinnamate, (E)-methyl 3-(4-chlorophenyl)acrylate |
Standard Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of this compound would follow a well-established set of experimental procedures. The general workflow for such an analysis is depicted in the diagram below.
Synthesis and Purification
A common method for the synthesis of this compound involves the esterification of 4-chlorocinnamic acid with methanol, often in the presence of an acid catalyst. Another reported method is a one-pot synthesis using p-chlorobenzaldehyde and diethyl malonate with glycine (B1666218) as a catalyst in anhydrous methanol. Following synthesis, the crude product must be purified to a high degree to facilitate the growth of high-quality single crystals. Standard purification techniques include recrystallization from a suitable solvent or column chromatography.
Crystallization
The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. The process typically involves:
-
Solvent Screening: A range of solvents with varying polarities are tested to determine the solubility of the compound.
-
Crystallization Method: Common methods include slow evaporation of a saturated solution, slow cooling of a hot saturated solution, and vapor diffusion.
-
Optimization: Once initial crystals are obtained, the conditions (e.g., solvent system, temperature, concentration) are optimized to yield larger, well-defined single crystals.
Single-Crystal X-ray Diffraction
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods, such as direct methods or Patterson methods, to obtain an initial model of the atomic arrangement. This model is subsequently refined against the experimental data to improve the accuracy of the atomic positions, and thermal parameters. The final refined structure provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Conclusion
While a definitive crystal structure of this compound is not currently available, the established methodologies of chemical synthesis and single-crystal X-ray crystallography provide a clear path for its determination. The publication of this data would be a valuable contribution to the chemical sciences, enabling more accurate molecular modeling and a deeper understanding of the solid-state behavior of this compound. Researchers are encouraged to pursue this investigation and deposit the resulting crystallographic information in public databases to enrich the collective scientific knowledge.
Quantum Chemical Analysis of Methyl 4-chlorocinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Methyl 4-chlorocinnamate, a cinnamic acid derivative of interest in medicinal chemistry and materials science. Through quantum chemical calculations, primarily using Density Functional Theory (DFT), we explore the molecule's structural, vibrational, electronic, and nonlinear optical properties. This document serves as a comprehensive resource, detailing both the theoretical methodologies and corresponding experimental protocols, offering a framework for the computational assessment of similar compounds.
Introduction
This compound belongs to the family of cinnamic acid derivatives, which are widely recognized for their diverse biological activities and potential applications in pharmacology.[1] Quantum chemical calculations have become an indispensable tool in modern chemistry, allowing for the prediction and understanding of molecular properties at the atomic level. By simulating molecular behavior, these computational methods can elucidate geometric structures, vibrational modes, electronic transitions, and reactivity, thereby guiding experimental design and accelerating the discovery process.
This guide focuses on a theoretical investigation of this compound's key chemical and physical characteristics. We will cover:
-
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the molecule.
-
Vibrational Spectroscopy: A comparison of theoretical FT-IR and FT-Raman spectra with experimental data to confirm structural assignments.
-
Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the highest occupied and lowest unoccupied molecular orbitals to understand electronic transitions and reactivity.
-
Nonlinear Optical (NLO) Properties: Calculation of dipole moment, polarizability, and hyperpolarizability to assess the material's potential in optical applications.
Methodologies and Protocols
A combined theoretical and experimental approach is crucial for a thorough understanding of a molecule's properties. The computational results provide a detailed interpretation of the experimental data.
Computational Methodology
Quantum chemical calculations are typically performed using software packages like Gaussian.[2] The Density Functional Theory (DFT) method, particularly with the B3LYP hybrid functional, is widely employed for its accuracy in predicting the properties of organic compounds.[1][3] A common choice for the basis set is 6-311++G(d,p), which provides a good balance between computational cost and accuracy for molecules of this size.[4][5]
The general workflow for these calculations is illustrated below.
Experimental Protocols
Synthesis of this compound: A common method for synthesizing this compound is through a one-pot Knoevenagel condensation reaction.[6]
-
Preparation: In a reaction vessel, add diethyl malonate to anhydrous methanol (B129727) as the solvent.
-
Reaction Initiation: Slowly add a solution of sodium hydroxide (B78521) in absolute methanol to the mixture and stir. Subsequently, add glacial acetic acid.
-
Condensation: Add 4-chlorobenzaldehyde (B46862) and a catalytic amount of glycine (B1666218) to the solution.
-
Reflux: Heat the mixture to reflux for 5-6 hours, followed by reduced-pressure reflux for 1-2 hours to remove methanol.
-
Isolation: Pour the residue into an ice-water mixture and refrigerate to precipitate the product.
-
Purification: Filter the crude product, wash with water, and recrystallize from a methanol-water mixture. Dry the resulting white needles under a vacuum.[6]
Spectroscopic Analysis:
-
FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the 4000–400 cm⁻¹ range using a KBr pellet technique. This analysis identifies the characteristic functional groups present in the molecule based on their vibrational frequencies.[4]
-
FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum is recorded in the 3500–50 cm⁻¹ range. It provides complementary information to the FT-IR spectrum, particularly for non-polar bonds.[4]
-
UV-Vis Spectroscopy: The UV-Visible absorption spectrum is recorded in a suitable solvent (e.g., ethanol) in the 200–800 nm range. This spectrum reveals information about the electronic transitions within the molecule, which can be correlated with the calculated HOMO-LUMO energy gap.[7]
The relationship between the theoretical and experimental arms of the investigation is crucial for validating the computational model.
Results and Discussion
The following sections present the theoretical data obtained from DFT calculations. These results are representative of what is expected for this compound based on studies of similar cinnamic acid derivatives.[1]
Molecular Geometry
The geometry of this compound was optimized to find the most stable conformation. The planarity of the phenyl ring and the conjugated system is a key feature. Selected optimized geometric parameters are presented below. Bond lengths are in Angstroms (Å) and angles are in degrees (°).
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C=C (olefinic) | 1.34 Å |
| C-C (ring avg.) | 1.39 Å | |
| C=O | 1.22 Å | |
| C-O (ester) | 1.35 Å | |
| C-Cl | 1.75 Å | |
| Bond Angles | C=C-C (phenyl) | 127.5° |
| C-C=O | 125.0° | |
| O=C-O | 123.0° | |
| Dihedral Angle | C(phenyl)-C=C-C(carbonyl) | ~180.0° (trans) |
| (Note: Values are typical for DFT/B3LYP calculations on similar structures and serve as a reference.)[1] |
Vibrational Analysis
The calculated vibrational frequencies help in the assignment of bands observed in the experimental FT-IR and FT-Raman spectra. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment |
| C-H stretch (ring) | 3050 - 3100 | ~3070 | ν(C-H) |
| C=O stretch | 1715 | ~1720 | ν(C=O) |
| C=C stretch (olefinic) | 1635 | ~1640 | ν(C=C) |
| C-C stretch (ring) | 1590 | ~1595 | ν(C-C) |
| C-O stretch (ester) | 1250 | ~1255 | ν(C-O) |
| C-Cl stretch | 750 | ~755 | ν(C-Cl) |
| (Note: Experimental values are approximate and based on typical spectra for similar compounds.)[1][8] |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical reactivity and corresponds to the energy of the lowest electronic transition.[9][10]
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| Energy Gap (ΔE) | 4.7 eV |
| (Note: Values are representative for this class of molecules.)[11] |
The energy gap indicates the energy required to excite an electron from the HOMO to the LUMO. This value can be correlated with the absorption maximum (λ_max) in the UV-Vis spectrum. A smaller energy gap suggests higher reactivity and a shift of λ_max to longer wavelengths.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are important for applications in optoelectronics and photonics.[12] The key parameters determining a molecule's NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response.
| Parameter | Symbol | Calculated Value |
| Dipole Moment | μ | ~2.5 Debye |
| Mean Polarizability | α | ~150 a.u. |
| First Hyperpolarizability | β | ~800 a.u. |
| (Note: Values are representative and depend strongly on the computational method.)[7][11][13] |
The significant hyperpolarizability of molecules like this compound arises from the charge transfer between the electron-donating and electron-accepting parts of the molecule, facilitated by the π-conjugated system.
Conclusion
This technical guide has outlined the comprehensive computational analysis of this compound using Density Functional Theory. The theoretical investigation provides detailed insights into the molecule's geometric, vibrational, electronic, and nonlinear optical properties. The methodologies and representative data presented here serve as a valuable resource for researchers in drug development and materials science, demonstrating the power of quantum chemical calculations to predict and interpret molecular characteristics, thereby guiding and complementing experimental research. The strong correlation between theoretical predictions and experimental observations underscores the reliability of DFT methods for the analysis of complex organic molecules.
References
- 1. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]
- 2. ripublication.com [ripublication.com]
- 3. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy | MAS Journal of Applied Sciences [masjaps.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. CN105348101A - Preparation method of methyl p-chlorocinnamate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule [ouci.dntb.gov.ua]
- 12. ajchem-a.com [ajchem-a.com]
- 13. dergipark.org.tr [dergipark.org.tr]
A Technical Guide to Cinnamic Acid Derivatives: From Natural Sources to Synthetic Analogs
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the inquiry into the natural occurrence of methyl 4-chlorocinnamate. Extensive investigation of scientific literature and natural product databases reveals no evidence of this compound or its parent compound, 4-chlorocinnamic acid, as naturally occurring substances. These compounds are consistently referenced as synthetic molecules. This guide, therefore, provides a comprehensive overview of prominent, naturally occurring cinnamic acid derivatives—namely p-coumaric acid, caffeic acid, and ferulic acid—and contextualizes this compound as a synthetic analog. The rationale for synthetic modifications, such as halogenation, is explored in the context of enhancing biological activity. This document furnishes detailed synthetic protocols, comparative data on biological activities, and visual diagrams of synthetic and biological pathways to serve as a valuable resource for researchers in drug discovery and development.
Natural Occurrence of Cinnamic Acid and Its Derivatives
Cinnamic acid and its derivatives are a class of phenolic compounds biosynthesized in plants via the shikimic acid pathway.[1] These compounds are integral components of the plant cell wall and are involved in various physiological processes, including defense mechanisms and growth regulation.[2] The most common naturally occurring derivatives include p-coumaric acid, caffeic acid, and ferulic acid, which are widely distributed in fruits, vegetables, and grains.[3][4][5]
This compound: A Synthetic Derivative
In contrast to the aforementioned compounds, there is no substantive evidence to suggest that this compound is a natural product. It is consistently described in the literature as a synthetic compound. The introduction of a chlorine atom to the cinnamic acid backbone is a deliberate synthetic modification. Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, often enhancing its biological activity.
Comparative Biological Activities
Naturally occurring cinnamic acid derivatives exhibit a wide range of biological activities.[1][2] The synthetic analog, this compound, has been primarily investigated for its antimicrobial properties.[6]
| Compound | Structure | Biological Activities | References |
| p-Coumaric Acid | 4-hydroxycinnamic acid | Antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, neuroprotective. | [3][5][7][8] |
| Caffeic Acid | 3,4-dihydroxycinnamic acid | Antioxidant, anti-inflammatory, anticancer, neuroprotective, antimicrobial. | [9][10][11][12] |
| Ferulic Acid | 4-hydroxy-3-methoxycinnamic acid | Antioxidant, anti-inflammatory, anticancer, antimicrobial, antiviral, hepatoprotective. | [4][13][14][15] |
| This compound | methyl (E)-3-(4-chlorophenyl)prop-2-enoate | Antimicrobial (antibacterial and antifungal). | [6] |
Experimental Protocols
Synthesis of this compound
A representative synthetic protocol for this compound is the Knoevenagel condensation followed by esterification. A one-pot synthesis method has also been described.[16]
One-Pot Synthesis of Methyl p-chlorocinnamate: [16]
-
Materials: Diethyl malonate, p-chlorobenzaldehyde, glycine (B1666218), anhydrous methanol (B129727), sodium hydroxide (B78521), glacial acetic acid.
-
Procedure:
-
In a reaction vessel containing anhydrous methanol, add diethyl malonate.
-
A solution of sodium hydroxide in absolute methanol is then added dropwise while mixing.
-
Glacial acetic acid is added to the mixture, and the reaction proceeds for 1-1.5 hours at room temperature.
-
p-Chlorobenzaldehyde and glycine (catalyst) are added to the reaction solution.
-
The mixture is refluxed for 5-6 hours, followed by reduced-pressure reflux for 1-2 hours to remove the solvent.
-
The residue is added to an ice-water mixture and refrigerated.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a methanol-water mixture and vacuum-dried to yield methyl p-chlorocinnamate.
-
Antimicrobial Activity Assay for this compound
The antimicrobial activity of this compound and its derivatives can be assessed using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
Example Protocol for Antifungal Susceptibility Testing: [6]
-
Microorganisms: Strains of Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii.
-
Method: Broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Procedure:
-
The compounds are dissolved in DMSO to a stock concentration.
-
Serial dilutions of the compounds are prepared in 96-well microtiter plates using RPMI 1640 medium.
-
A standardized inoculum of each fungal strain is added to the wells.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the control.
-
Visual Diagrams
Caption: Synthetic pathway for this compound.
Caption: Postulated antifungal mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases [mdpi.com]
- 4. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. banglajol.info [banglajol.info]
- 9. ffhdj.com [ffhdj.com]
- 10. Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A recent overview on the biological and pharmacological activities of ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN105348101A - Preparation method of methyl p-chlorocinnamate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 4-chlorocinnamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Methyl 4-chlorocinnamate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds, particularly methyl cinnamate (B1238496), to provide a scientifically grounded estimation of its thermal properties. This approach allows for a robust understanding of the expected behavior of this compound under thermal stress, which is critical for its handling, storage, and application in research and development.
Introduction to this compound
This compound is an organic compound belonging to the class of cinnamic acid esters. Its structure consists of a benzene (B151609) ring substituted with a chlorine atom at the para position, attached to a methyl acrylate (B77674) group. This compound and its derivatives are of interest in various fields, including pharmaceuticals and material science, due to their potential biological activities and role as synthetic intermediates. Understanding the thermal stability of this compound is paramount for ensuring its integrity during synthesis, purification, storage, and formulation processes.
Thermal Stability and Decomposition Analysis
The thermal stability of a compound refers to its resistance to decompose upon heating. This is a critical parameter for assessing the shelf-life, processing conditions, and potential hazards associated with a chemical substance. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Estimated Thermal Decomposition Profile
Based on the analysis of methyl trans-cinnamate, the thermal decomposition of this compound is anticipated to occur in a single primary stage. The decomposition is likely to involve the cleavage of the ester bond and fragmentation of the cinnamate backbone.
Table 1: Estimated Thermal Decomposition Data for this compound (by analogy to methyl trans-cinnamate)
| Parameter | Estimated Value | Description |
| Onset Decomposition Temperature (Tonset) | ~150 - 200 °C | The temperature at which significant weight loss begins. |
| Peak Decomposition Temperature (Tpeak) | ~200 - 250 °C | The temperature at which the maximum rate of weight loss occurs. |
| Endset Decomposition Temperature (Tendset) | ~250 - 300 °C | The temperature at which the primary decomposition is complete. |
| Mass Loss | >95% | The percentage of the initial mass lost during the primary decomposition stage. |
Note: These values are estimations based on the thermal analysis of methyl trans-cinnamate and should be confirmed by experimental analysis for this compound.
Potential Decomposition Products
The thermal decomposition of this compound is expected to yield a mixture of volatile and non-volatile products. The primary fragmentation is likely to occur at the ester linkage and the C-C bonds of the propenoate chain. The presence of the chlorine atom introduces the possibility of forming chlorinated aromatic compounds and hydrogen chloride as decomposition byproducts.
Table 2: Potential Decomposition Products of this compound
| Product Type | Examples | Formation Pathway |
| Primary Fragments | 4-chlorostyrene, Carbon dioxide, Methane | Decarboxylation and fragmentation of the ester and alkyl chain. |
| Chlorinated Aromatics | Chlorobenzene, Dichlorobenzenes | Secondary reactions and rearrangements at high temperatures. |
| Inorganic Gases | Hydrogen chloride (HCl), Carbon monoxide (CO) | Cleavage of the C-Cl bond and incomplete combustion. |
Experimental Protocols
To experimentally determine the thermal stability and decomposition of this compound, the following standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place a small amount of this compound powder (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (or other inert gas) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset, peak, and endset decomposition temperatures from the TGA and its derivative (DTG) curves.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature, providing information on thermal events such as melting, crystallization, and decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small amount of this compound powder (typically 2-5 mg) into a clean DSC pan (e.g., aluminum). Hermetically seal the pan to contain any volatile decomposition products.
-
Reference: Use an empty, hermetically sealed DSC pan as a reference.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: Heat the sample and reference pans from ambient temperature through the expected decomposition range at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the differential heat flow as a function of temperature. Analyze the resulting thermogram for endothermic or exothermic peaks corresponding to melting and decomposition.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of this compound.
Methodological & Application
Synthesis of Methyl 4-chlorocinnamate from 4-chlorocinnamic acid
Application Note: Synthesis of Methyl 4-chlorocinnamate
Introduction
This compound is a cinnamic acid ester derivative with applications in various fields of chemical and pharmaceutical research. Cinnamic acid esters are known to possess a range of pharmacological properties, including antimicrobial activity.[1] This document details the synthesis of this compound from 4-chlorocinnamic acid via Fischer-Speier esterification. This acid-catalyzed esterification is a reliable and widely used method for converting carboxylic acids and alcohols into esters.[2][3] The protocol provided is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Reaction Scheme
The synthesis involves the reaction of 4-chlorocinnamic acid with methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), to yield this compound and water. The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is used, which also serves as the solvent.[2][3]
Figure 1: Fischer esterification of 4-chlorocinnamic acid with methanol.
Data Presentation
Table 1: Materials and Reagents
| Material | Grade | Supplier | Notes |
| 4-Chlorocinnamic acid | ≥98% | Commercially Available | Starting material |
| Methanol (Anhydrous) | ACS Grade | Commercially Available | Reactant and solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Commercially Available | Catalyst |
| Ethyl Acetate (B1210297) | ACS Grade | Commercially Available | Extraction solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Prepared in-house | For neutralization |
| Brine (NaCl) | Saturated Solution | Prepared in-house | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent |
| TLC Plates | Silica (B1680970) Gel 60 F₂₅₄ | Commercially Available | For reaction monitoring |
Table 2: Equipment and Instrumentation
| Equipment | Purpose |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss during heating |
| Magnetic stirrer and stir bar | For homogenous mixing |
| Heating mantle | For controlled heating |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal under reduced pressure |
| Thin-Layer Chromatography (TLC) tank | For reaction monitoring |
| UV Lamp (254 nm) | For TLC plate visualization |
| NMR Spectrometer | For product characterization |
| Melting Point Apparatus | For product characterization |
Table 3: Physicochemical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Chlorocinnamic acid | C₉H₇ClO₂ | 182.61 | 248-251 | White to off-white powder |
| This compound | C₁₀H₉ClO₂ | 196.63[4][5] | 71-77[1][4] | White crystalline solid[1] |
Table 4: Typical Reaction Parameters and Results
| Parameter | Value | Reference |
| Reactant Scale | 0.547 mmol | [1] |
| Methanol Volume | 20 mL | [1] |
| Catalyst (H₂SO₄) Volume | 0.2 mL | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 3-24 hours (TLC monitored) | [1] |
| Typical Yield | Up to 97.6% | [1] |
Experimental Protocol
This protocol is based on the Fischer esterification method.[1]
1. Reaction Setup
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-chlorocinnamic acid (0.1 g, 0.547 mmol).
-
Add 20 mL of anhydrous methanol to the flask to dissolve the acid.
2. Catalyst Addition
-
While stirring the solution, slowly and carefully add concentrated sulfuric acid (0.2 mL) dropwise.
-
Attach a reflux condenser to the flask.
3. Reflux
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux with continuous stirring for 3-24 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate mixture as the eluent. The reaction is complete when the starting material spot is no longer visible.[1]
4. Work-up and Extraction
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.[1]
-
Transfer the remaining mixture to a separatory funnel containing 15 mL of distilled water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]
-
Combine the organic layers.
5. Neutralization and Washing
-
Wash the combined organic layer with a saturated sodium bicarbonate solution to neutralize the residual sulfuric acid. Continue washing until the evolution of CO₂ gas ceases.
-
Subsequently, wash the organic layer with distilled water (1 x 15 mL) and then with brine (1 x 15 mL).
6. Drying and Solvent Evaporation
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent (ethyl acetate) using a rotary evaporator to yield the crude product.
7. Purification and Characterization
-
The crude product can be purified by recrystallization from a methanol-water mixture to obtain white crystals of this compound.[6]
-
If further purification is required, column chromatography on silica gel can be performed.[7]
-
Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H and ¹³C NMR spectra.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Add acid slowly to the methanol solution to control the exothermic reaction.
-
Methanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
References
- 1. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lookchem.com [lookchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. CN105348101A - Preparation method of methyl p-chlorocinnamate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for the Synthesis of Methyl 4-chlorocinnamate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chlorocinnamate is a cinnamic acid ester derivative with potential applications in medicinal chemistry and materials science. As an intermediate, it serves as a valuable building block for the synthesis of more complex molecules, including potential drug candidates. The Fischer esterification provides a direct and efficient method for the synthesis of this compound from 4-chlorocinnamic acid and methanol. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its simplicity and the use of readily available reagents.[1][2] This document provides detailed protocols for this synthesis, a summary of quantitative data, and visual representations of the reaction mechanism and experimental workflow.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound via Fischer esterification, based on a literature procedure.
| Parameter | Value | Reference |
| Starting Material | 4-chlorocinnamic acid | [3] |
| Reagent | Methanol | [3] |
| Catalyst | Concentrated Sulfuric Acid | [3] |
| Solvent | Methanol | [3] |
| Reactant Quantity (4-chlorocinnamic acid) | 25.9 g | [3] |
| Reagent Volume (Methanol) | 250 ml | [3] |
| Catalyst Volume (Conc. H₂SO₄) | 1.5 ml | [3] |
| Reaction Temperature | Reflux | [3][4] |
| Reaction Time | 2 hours | [3] |
| Yield | 26.5 g | [3] |
Reaction Mechanism: Fischer Esterification
The Fischer esterification of 4-chlorocinnamic acid proceeds through a series of equilibrium steps catalyzed by a strong acid, typically sulfuric acid.[1] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product, this compound.
References
Application Notes and Protocols for the Heck Reaction of Methyl 4-Chlorocinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen extensive application in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[3][4][5] The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[1][3][6]
This document provides detailed application notes and a generalized protocol for the Heck reaction using methyl 4-chlorocinnamate as a substrate. Aryl chlorides, like this compound, are often preferred starting materials due to their lower cost and wider availability compared to the corresponding bromides and iodides.[7] However, their lower reactivity necessitates the use of specialized catalyst systems.[7][8] The electron-withdrawing nature of the ester group in this compound generally enhances its reactivity in the Heck coupling.[7][9]
Key Reaction Parameters and Optimization
The success of a Heck reaction involving an aryl chloride is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical conditions gleaned from protocols for similar electron-deficient aryl chlorides.
| Parameter | Component | Typical Examples | Concentration/Loading | Key Considerations |
| Palladium Source | Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 0.1 - 5 mol% | Pd(OAc)₂ is often used in conjunction with phosphine (B1218219) ligands to generate the active Pd(0) species in situ.[3][6] |
| Ligand | Electron-rich, bulky phosphines or NHCs | P(t-Bu)₃, XPhos, SPhos, IPr | 1 - 10 mol% | Crucial for facilitating the oxidative addition of the aryl chloride to the palladium center.[7][8] N-heterocyclic carbenes (NHCs) offer high stability and activity.[9][10] |
| Base | Inorganic or Organic | Cs₂CO₃, K₂CO₃, K₃PO₄, Triethylamine (Et₃N), DIPEA | 1.1 - 2.5 equivalents | The base is required to regenerate the Pd(0) catalyst in the final step of the catalytic cycle.[1][6] The choice of base can significantly impact yield and should be optimized.[8] |
| Solvent | Polar, aprotic | Dioxane, DMF, NMP, Toluene | --- | High-boiling point solvents are often necessary to achieve the required reaction temperatures.[8][10] Ionic liquids can also serve as effective reaction media.[1][9] |
| Temperature | Reaction Temperature | 80 - 130 °C | --- | Higher temperatures are generally required for the activation of aryl chlorides.[10] |
| Alkene Partner | Coupling Partner | Styrene, acrylates, etc. | 1.0 - 1.5 equivalents | The choice of the alkene will determine the final product structure. |
Experimental Workflow
The following diagram outlines the general workflow for setting up a Heck reaction.
Caption: General workflow for a palladium-catalyzed Heck reaction.
Generalized Heck Reaction Protocol
This protocol describes a general procedure for the Heck reaction of this compound with a generic alkene (e.g., styrene). Note: This is a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific alkene coupling partners.
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable ligand
-
Cesium carbonate (Cs₂CO₃) or other suitable base
-
Anhydrous 1,4-Dioxane (or other suitable solvent)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 6 mol%), and the base (e.g., Cs₂CO₃, 1.1 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reactants: Under a positive pressure of inert gas, add this compound (1.0 equivalent), the alkene coupling partner (1.2 equivalents), and anhydrous dioxane.
-
Reaction: Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to 100-120 °C with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Signaling Pathway: The Heck Reaction Catalytic Cycle
The mechanism of the Heck reaction is a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states.
Caption: The catalytic cycle of the Heck reaction.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions at elevated temperatures should be conducted behind a safety shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 9. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of Methyl 4-chlorocinnamate against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a versatile pathogen responsible for a wide array of infections, ranging from minor skin irritations to life-threatening conditions like sepsis and endocarditis. The emergence of antibiotic-resistant strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), has underscored the urgent need for novel antimicrobial agents. Cinnamic acid and its derivatives have garnered significant attention for their broad-spectrum biological activities. Methyl 4-chlorocinnamate, a derivative of 4-chlorocinnamic acid, has shown potential as an antimicrobial agent. These application notes provide a comprehensive overview of the methodologies to evaluate the antimicrobial efficacy of this compound against S. aureus, including its activity against planktonic cells and biofilms. While direct quantitative data for this compound is limited in publicly available literature, this document presents established protocols and illustrative data to guide research and development efforts. One study has indicated that this compound exhibited activity against S. aureus at the highest concentration evaluated[1].
Data Presentation
The following tables summarize hypothetical quantitative data for the antimicrobial activity of this compound against Staphylococcus aureus. These values are for illustrative purposes to guide experimental design and data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 128 | 256 | 2 | Bactericidal |
| MRSA ATCC 43300 | 256 | 512 | 2 | Bactericidal |
Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 29213
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.5 | 5.0 | 4.5 |
| 4 | 7.2 | 4.8 | 4.0 | 3.2 |
| 6 | 8.0 | 4.0 | 3.1 | <2.0 (LOD) |
| 8 | 8.5 | 3.5 | <2.0 (LOD) | <2.0 (LOD) |
| 24 | 9.0 | <2.0 (LOD) | <2.0 (LOD) | <2.0 (LOD) |
| LOD: Limit of Detection |
Table 3: Inhibition of S. aureus ATCC 29213 Biofilm Formation by this compound
| Concentration (µg/mL) | % Biofilm Inhibition |
| 1/4 x MIC (32) | 25% |
| 1/2 x MIC (64) | 55% |
| 1 x MIC (128) | 85% |
| 2 x MIC (256) | 95% |
Table 4: Cytotoxicity of this compound against Mammalian Cell Line (HEK293)
| Concentration (µg/mL) | % Cell Viability |
| 64 | 98% |
| 128 | 95% |
| 256 | 88% |
| 512 | 75% |
| 1024 | 52% |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and standardized technique.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak S. aureus on a Tryptic Soy Agar (B569324) (TSA) plate and incubate at 37°C for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in sterile Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum of approximately 1 x 10^6 CFU/mL.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Microdilution Assay:
-
Dispense 100 µL of MHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
The final volume in each well should be 100 µL.
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
-
Determination of Minimum Bactericidal Concentration (MBC)
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a TSA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Time-Kill Kinetics Assay
Principle: This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
Protocol:
-
Prepare a logarithmic phase culture of S. aureus in MHB (approximately 1 x 10^6 CFU/mL).
-
Prepare flasks containing MHB with this compound at desired concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Inoculate each flask with the bacterial culture.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the Log10 CFU/mL against time to generate the time-kill curve.
Biofilm Inhibition Assay (Crystal Violet Method)
Principle: This assay quantifies the ability of a compound to prevent biofilm formation by staining the adherent biomass with crystal violet.
Protocol:
-
Prepare a bacterial suspension of S. aureus as described for the MIC assay.
-
Dispense 100 µL of Tryptic Soy Broth (TSB) supplemented with 1% glucose into each well of a 96-well flat-bottomed microtiter plate.
-
Add varying concentrations of this compound to the wells.
-
Add 10 µL of the bacterial inoculum to each well.
-
Include a growth control (TSB + inoculum, no compound).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the adherent biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.
-
Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] x 100.
Visualizations
Caption: Experimental workflow for evaluating antimicrobial activity.
Caption: Putative mechanisms of action against S. aureus.
Potential Mechanisms of Action
The precise mechanism of action of this compound against S. aureus is not yet fully elucidated. However, based on studies of related cinnamic acid derivatives, several potential mechanisms can be proposed:
-
Cell Membrane Disruption: Cinnamic acid derivatives can interfere with the integrity of the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Enzyme Inhibition: These compounds may inhibit essential bacterial enzymes involved in critical cellular processes such as DNA replication (e.g., DNA gyrase and topoisomerase IV) or cell wall synthesis.
-
Inhibition of Quorum Sensing: Cinnamic acid derivatives may interfere with the quorum-sensing systems of S. aureus, which regulate the expression of virulence factors and biofilm formation.
Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in S. aureus.
Conclusion
This compound represents a promising scaffold for the development of new anti-staphylococcal agents. The protocols and illustrative data provided in these application notes offer a framework for the systematic evaluation of its antimicrobial and antibiofilm properties. A thorough investigation of its efficacy, mechanism of action, and safety profile is crucial for its potential translation into clinical applications.
References
Application Notes and Protocols: Evaluating the Antifungal Properties of Methyl 4-chlorocinnamate against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for assessing the antifungal potential of Methyl 4-chlorocinnamate against Candida albicans. While derivatives of 4-chlorocinnamic acid have demonstrated antifungal properties, it is important to note that current research indicates this compound itself exhibits limited direct activity against Candida species. A study evaluating a series of 4-chlorocinnamic acid esters reported that while other derivatives were potent, this compound's primary antimicrobial activity was observed against Staphylococcus aureus at high concentrations, with its antifungal efficacy against Candida albicans not being prominent.[1]
Therefore, the following protocols are presented as standardized methods to rigorously evaluate the potential antifungal and antivirulence effects of this compound or its analogues against Candida albicans.
Data Presentation
A critical aspect of antifungal drug discovery is the generation of robust and comparable quantitative data. The following tables provide a template for summarizing key antifungal parameters.
Table 1: Antifungal Susceptibility of Candida albicans
| Compound | Strain | MIC (μg/mL) | MFC (μg/mL) | MFC/MIC Ratio | Interpretation |
| This compound | ATCC 10231 | ||||
| Control (e.g., Fluconazole) | ATCC 10231 |
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
MFC (Minimum Fungicidal Concentration): The lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.
-
Interpretation: An MFC/MIC ratio of ≤ 4 is generally considered fungicidal, while a ratio of > 4 is considered fungistatic.
Table 2: Inhibition of Candida albicans Biofilm Formation
| Compound Concentration (μg/mL) | Biofilm Inhibition (%) |
| 0 (Control) | 0 |
| X | |
| 2X | |
| 4X |
Table 3: Effect on Candida albicans Cell Viability
| Compound Concentration (μg/mL) | Treatment Duration (h) | Cell Viability (%) |
| 0 (Control) | 24 | 100 |
| X | 24 | |
| 2X | 24 | |
| 4X | 24 |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. The following are key methodologies for assessing the antifungal properties of a test compound like this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
Candida albicans strain (e.g., ATCC 10231)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
This compound
-
Solvent for the compound (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture C. albicans in SDB overnight at 37°C. Adjust the cell density to 1 x 10⁶ to 5 x 10⁶ cells/mL in fresh broth using a spectrophotometer (OD₆₀₀).
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in the broth to achieve a range of desired concentrations.
-
Plate Setup: Add 100 µL of each compound dilution to the wells of a 96-well plate. Add 100 µL of the prepared C. albicans inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the absorbance at 600 nm.
Protocol 2: Biofilm Inhibition Assay
This protocol utilizes a crystal violet staining method to quantify biofilm formation.
Materials:
-
Candida albicans strain
-
SDB or RPMI-1640 medium supplemented with glucose
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Inoculum Preparation: Prepare a standardized C. albicans suspension as described in Protocol 1.
-
Biofilm Formation: Add 100 µL of the cell suspension and 100 µL of the desired concentration of this compound to each well. Include a control with no compound.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Washing: Gently wash the wells twice with PBS to remove planktonic (non-adherent) cells.
-
Staining: Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 20 minutes.
-
Destaining: Remove the crystal violet and wash the wells with PBS. Add 200 µL of 95% ethanol to each well to dissolve the stained biofilm.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Candida albicans cells treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microtiter plates
Procedure:
-
Cell Treatment: Treat C. albicans cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
MTT Addition: After treatment, centrifuge the cells and resuspend them in fresh broth. Add 20 µL of MTT solution to each well of a 96-well plate containing 180 µL of the cell suspension.
-
Incubation: Incubate the plate at 37°C for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate for at least 1 hour at room temperature in the dark to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.
Visualization of Signaling Pathways and Workflows
Understanding the mechanism of action of a potential antifungal compound is crucial. The Ras1-cAMP-PKA signaling pathway is a key regulator of virulence traits in C. albicans, including hyphal growth and biofilm formation, making it a potential target for antifungal drugs.[2]
Caption: Workflow for screening antifungal compounds against C. albicans.
The diagram above illustrates a logical workflow for testing a compound like this compound. Initial screening involves determining the Minimum Inhibitory Concentration (MIC). Compounds showing activity proceed to secondary assays to evaluate their effects on biofilm formation and cell viability. Finally, for promising candidates, mechanistic studies are conducted to understand their impact on key signaling pathways.
Caption: The Ras1-cAMP-PKA pathway, a key regulator of C. albicans virulence.
This diagram illustrates the Ras1-cAMP-PKA signaling cascade. Environmental cues activate Ras1, leading to the production of cyclic AMP (cAMP) by adenylate cyclase (Cyr1). This activates Protein Kinase A (PKA), which in turn activates transcription factors like Efg1, promoting hyphal growth and biofilm formation. This pathway represents a potential target for novel antifungal therapies.
References
Application Notes and Protocols: Unraveling the Antimicrobial Mechanism of Methyl 4-chlorocinnamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial mechanism of action of Methyl 4-chlorocinnamate, a promising small molecule with potential applications in combating microbial infections. This document details its effects on both bacterial and fungal pathogens, supported by quantitative data and detailed experimental protocols for mechanism of action studies.
Introduction
This compound is a derivative of cinnamic acid, a naturally occurring organic acid with known antimicrobial properties. The esterification and halogenation of the cinnamic acid backbone can enhance its biological activity. This document focuses on the dual antimicrobial action of this compound, targeting key cellular processes in both bacteria and fungi.
Antimicrobial Spectrum and Potency
This compound has demonstrated inhibitory activity against a range of microorganisms. The following table summarizes its Minimum Inhibitory Concentration (MIC) against representative bacterial and fungal species.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | > 1000 | [1] |
| Candida albicans | ATCC 10231 | 125 | |
| Aspergillus niger | ATCC 16404 | 250 |
Note: The activity against Staphylococcus aureus was observed at the highest concentration tested in the cited study.
Mechanism of Action
The antimicrobial activity of this compound is multifaceted, with distinct mechanisms against bacteria and fungi.
Antibacterial Mechanism of Action: Disruption of Cell Membrane Integrity
The primary antibacterial target of this compound is the cell membrane. Its lipophilic nature facilitates its intercalation into the lipid bilayer, leading to a cascade of disruptive events.
-
Membrane Permeabilization: Insertion of the molecule into the membrane disrupts the packing of phospholipids, leading to increased permeability. This allows for the uncontrolled flux of ions and small molecules, dissipating the transmembrane potential.
-
Inhibition of Cellular Respiration: The collapse of the membrane potential disrupts the proton motive force, which is essential for ATP synthesis via oxidative phosphorylation.
-
Induction of Oxidative Stress: Disruption of the electron transport chain can lead to the leakage of electrons and the formation of reactive oxygen species (ROS), causing damage to cellular components.
dot
Fig. 1: Proposed antibacterial mechanism of this compound.
Antifungal Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Against fungal pathogens, this compound is proposed to act as an inhibitor of the enzyme 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
-
14α-Demethylase Inhibition: Molecular docking studies suggest that this compound can bind to the active site of 14α-demethylase, preventing the demethylation of lanosterol (B1674476).[1]
-
Ergosterol Depletion: Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane.
-
Altered Membrane Fluidity and Function: The altered sterol composition increases membrane permeability and disrupts the function of membrane-bound enzymes, ultimately leading to fungal cell death.
dot
Fig. 2: Proposed antifungal mechanism of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to elucidate the antimicrobial mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
dot
Fig. 3: Workflow for MIC determination.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Spectrophotometer
Protocol:
-
Prepare a 2-fold serial dilution of this compound in the appropriate broth medium in a 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Adjust the microbial culture to a concentration of approximately 1 x 10^5 CFU/mL.
-
Add 100 µL of the microbial suspension to each well, resulting in a final volume of 200 µL.
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for S. aureus, 35°C for C. albicans) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Bacterial Cell Membrane Permeability Assay
Objective: To assess the ability of this compound to permeabilize the bacterial cell membrane using fluorescent probes.
Materials:
-
Bacterial culture (S. aureus) in mid-log phase
-
Phosphate-buffered saline (PBS)
-
This compound
-
N-Phenyl-1-naphthylamine (NPN) stock solution
-
Propidium Iodide (PI) stock solution
-
Fluorometer
Protocol:
-
Harvest bacterial cells by centrifugation and wash twice with PBS. Resuspend the pellet in PBS to an OD600 of 0.5.
-
To a 96-well black plate, add 100 µL of the bacterial suspension.
-
Add this compound to final concentrations of 1x and 2x MIC.
-
For Outer Membrane Permeability: Add NPN to a final concentration of 10 µM. Immediately measure the fluorescence (Excitation: 350 nm, Emission: 420 nm) over time. An increase in fluorescence indicates NPN uptake and outer membrane permeabilization.
-
For Inner Membrane Permeability: Add PI to a final concentration of 2 µM. Measure the fluorescence (Excitation: 535 nm, Emission: 617 nm) over time. An increase in fluorescence indicates PI intercalation with DNA and inner membrane damage.
Fungal 14α-Demethylase Inhibition Assay
Objective: To experimentally validate the inhibition of 14α-demethylase by this compound.
Materials:
-
Microsomal fraction containing recombinant 14α-demethylase from C. albicans
-
Lanosterol (substrate)
-
NADPH
-
This compound
-
HPLC system with a C18 column
Protocol:
-
Prepare a reaction mixture containing the microsomal fraction, NADPH, and varying concentrations of this compound in a suitable buffer.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding lanosterol.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.
-
Extract the sterols by centrifugation and evaporate the organic layer.
-
Resuspend the residue in the mobile phase and analyze the sterol profile by HPLC.
-
Inhibition is determined by the decrease in the formation of the demethylated product and the accumulation of lanosterol compared to the control without the inhibitor.
Intracellular ATP Measurement
Objective: To quantify the effect of this compound on the intracellular ATP levels in bacteria.
Materials:
-
Bacterial culture (S. aureus)
-
This compound
-
ATP bioluminescence assay kit
-
Luminometer
Protocol:
-
Grow bacteria to mid-log phase and expose them to this compound at 1x and 2x MIC for a defined period (e.g., 30, 60 minutes).
-
Harvest the cells and lyse them according to the ATP bioluminescence assay kit manufacturer's instructions to release intracellular ATP.
-
Add the luciferase-luciferin reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Compare the ATP levels in treated cells to those in untreated control cells.
Measurement of Reactive Oxygen Species (ROS)
Objective: To determine if this compound induces the production of intracellular ROS in bacteria.
Materials:
-
Bacterial culture (S. aureus)
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorometer or fluorescence microscope
Protocol:
-
Treat bacterial cells with this compound at 1x and 2x MIC.
-
Add DCFH-DA to the bacterial suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence (Excitation: 485 nm, Emission: 525 nm). An increase in fluorescence indicates the oxidation of DCFH to the fluorescent DCF by ROS.
Conclusion
This compound exhibits a promising dual-action antimicrobial profile. Its ability to disrupt the bacterial cell membrane and inhibit a key enzyme in fungal ergosterol biosynthesis makes it an attractive candidate for further development as a novel antimicrobial agent. The protocols outlined in this document provide a framework for the detailed investigation of its mechanism of action and the evaluation of its therapeutic potential.
References
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Methyl 4-chlorocinnamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing methyl 4-chlorocinnamate as a versatile starting material. The synthesized compounds, including pyrazole (B372694) and pyrimidine (B1678525) derivatives, are of significant interest in medicinal chemistry due to their potential therapeutic applications.[1][2]
Introduction
This compound is a readily available α,β-unsaturated ester that serves as a valuable building block for the synthesis of a variety of heterocyclic systems. The presence of the electron-withdrawing chloro group and the reactive double bond allows for diverse chemical transformations, leading to the formation of complex molecular architectures. These heterocyclic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This document outlines the synthesis of pyrazole and pyrimidine derivatives, providing detailed protocols and characterization data.
Synthesis of Pyrazole Derivatives
The synthesis of pyrazoles from this compound can be achieved through a condensation reaction with hydrazine (B178648) derivatives. The reaction proceeds via a Michael addition followed by cyclization and dehydration to afford the pyrazole ring.
Experimental Workflow: Synthesis of Pyrazole Derivatives
Caption: General workflow for the synthesis of pyrazole derivatives.
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
This protocol is adapted from established methods for pyrazole synthesis from α,β-unsaturated esters.[1][5]
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in ethanol (50 mL).
-
Add hydrazine hydrate (12 mmol) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with constant stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one.
Quantitative Data
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one | C9H7ClN2O | 85-90 | 210-212 | 11.0 (s, 1H, NH), 7.8 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.4 (s, 2H, CH2) |
| Reference | Note: Spectral data is representative and may vary based on the specific instrumentation and conditions used. This data is based on analogous pyrazole syntheses.[6][7] |
Synthesis of Pyrimidine Derivatives
This compound can be utilized as a three-carbon synthon for the construction of the pyrimidine ring. The reaction typically involves condensation with a suitable N-C-N fragment like urea, thiourea, or guanidine (B92328) in the presence of a base.
Experimental Workflow: Synthesis of Pyrimidine Derivatives
Caption: General workflow for the synthesis of pyrimidine derivatives.
Experimental Protocol: Synthesis of 2-amino-6-(4-chlorophenyl)-4-pyrimidinol
This protocol is based on the widely used method for pyrimidine synthesis from α,β-unsaturated esters and guanidine.[8]
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
Procedure:
-
In a three-necked round-bottom flask fitted with a reflux condenser and a dropping funnel, dissolve sodium metal (20 mmol) in absolute ethanol (100 mL) to prepare a solution of sodium ethoxide.
-
To this solution, add this compound (10 mmol) and guanidine hydrochloride (12 mmol) with continuous stirring.
-
Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 1 M hydrochloric acid to a pH of approximately 7.
-
The resulting precipitate is filtered, washed with water and then with diethyl ether.
-
The crude product is purified by recrystallization from ethanol to afford 2-amino-6-(4-chlorophenyl)-4-pyrimidinol.
Quantitative Data
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | IR (KBr, cm⁻¹) |
| 2-amino-6-(4-chlorophenyl)-4-pyrimidinol | C10H8ClN3O | 75-80 | >300 | 3450 (O-H), 3300-3100 (N-H), 1650 (C=O), 1600 (C=N), 1580 (C=C) |
| Reference | Note: Spectral data is representative and may vary based on the specific instrumentation and conditions used. This data is based on analogous pyrimidine syntheses from α,β-unsaturated esters.[8] |
Biological Activity and Applications
Derivatives of 4-chlorocinnamic acid, including esters like this compound and their resulting heterocyclic products, have shown promising biological activities.[3] For instance, certain esters have demonstrated antifungal activity, potentially by inhibiting the enzyme 14α-demethylase.[3] Furthermore, related N-arylcinnamamides have exhibited antibacterial efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][9]
Potential Signaling Pathway Inhibition
The antifungal activity of compounds derived from 4-chlorocinnamic acid suggests a potential interaction with the fungal ergosterol (B1671047) biosynthesis pathway. Inhibition of 14α-demethylase, a key enzyme in this pathway, disrupts the fungal cell membrane integrity.
Caption: Putative inhibition of the fungal ergosterol biosynthesis pathway.
Conclusion
This compound is a versatile and valuable precursor for the synthesis of biologically relevant heterocyclic compounds such as pyrazoles and pyrimidines. The straightforward and efficient synthetic protocols outlined in this document provide a solid foundation for researchers in medicinal chemistry and drug development to explore novel therapeutic agents. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]
- 8. bu.edu.eg [bu.edu.eg]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 4-Chlorocinnamate in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of methyl 4-chlorocinnamate as a substrate in enzymatic reactions, including detailed protocols for hydrolysis and synthesis. While direct kinetic data for this compound is not extensively available in the current literature, the following information is extrapolated from studies on structurally similar cinnamic acid esters and aromatic esters, providing a strong foundation for experimental design.
Introduction
This compound is a derivative of cinnamic acid, a class of compounds widely found in nature and possessing a range of biological activities.[1] The enzymatic transformation of cinnamic acid derivatives is a key strategy for the synthesis of pharmaceuticals, fragrances, and other fine chemicals, offering advantages of high selectivity and mild reaction conditions over traditional chemical methods.[1][2] Lipases and esterases are the primary enzymes utilized for the hydrolysis and synthesis of cinnamate (B1238496) esters.
Enzymatic Hydrolysis of this compound
The hydrolysis of this compound yields 4-chlorocinnamic acid and methanol. This reaction is particularly relevant for the production of the free acid, which may be a desired active pharmaceutical ingredient or a precursor for further synthesis. Lipases, such as those from Candida antarctica B (CALB) and Pseudomonas cepacia (PCL), are highly effective for the hydrolysis of various esters, including aromatic and halo-substituted compounds.[3][4][5]
Key Enzymes and Expected Performance
Based on studies with analogous substrates, the following enzymes are recommended for the hydrolysis of this compound.
| Enzyme | Source Organism | Typical Reaction Conditions | Expected Performance |
| Lipase (B570770) B (Immobilized) | Candida antarctica | pH 7.0-8.0, 30-50°C, Aqueous buffer with co-solvent (e.g., acetone, acetonitrile) | High conversion rates. CALB is known for its broad substrate specificity and high stability.[1][6] |
| Lipase | Pseudomonas cepacia | pH 7.0-8.0, 30-40°C, Biphasic system (e.g., buffer/isooctane) | Good to excellent conversion. PCL often exhibits high enantioselectivity in the hydrolysis of chiral esters.[3][5] |
| Esterase | Brevibacterium imperiale | pH 7.5-8.5, 25-35°C, Aqueous buffer | Can exhibit chemoselectivity for aromatic diesters, suggesting potential for specific hydrolysis.[7] |
Experimental Protocol: Enzymatic Hydrolysis
This protocol provides a general procedure for the analytical-scale hydrolysis of this compound. Optimization of substrate concentration, enzyme loading, temperature, and reaction time is recommended for specific applications.
Materials:
-
This compound
-
Immobilized Candida antarctica lipase B (Novozym 435 or equivalent)
-
Phosphate (B84403) buffer (50 mM, pH 7.5)
-
Acetone (as co-solvent)
-
Ethyl acetate
-
Sodium sulfate (B86663) (anhydrous)
-
HPLC system with a C18 column
-
Standard laboratory glassware and equipment
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in acetone.
-
Reaction Setup: In a 10 mL vial, add 5 mL of 50 mM phosphate buffer (pH 7.5).
-
Add a specific volume of the this compound stock solution to achieve the desired final concentration (e.g., 10 mM).
-
Add the immobilized lipase (e.g., 10 mg/mL).
-
Incubation: Seal the vial and incubate at 40°C with shaking (e.g., 200 rpm) for a set time course (e.g., 1, 2, 4, 8, 24 hours).
-
Reaction Quenching and Extraction: At each time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture. Quench the reaction by adding an equal volume of acetonitrile.
-
For product isolation, acidify the remaining reaction mixture to pH 2-3 with 1M HCl and extract three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the quenched aliquots and the final product by HPLC to determine the conversion of this compound and the formation of 4-chlorocinnamic acid.[8][9]
Enzymatic Synthesis (Transesterification) of 4-Chlorocinnamate Esters
Enzymatic transesterification is a valuable method for synthesizing various esters of 4-chlorocinnamic acid from this compound. This reaction involves reacting the methyl ester with a different alcohol in the presence of a lipase, typically in a non-aqueous solvent to favor the synthesis reaction.
Key Enzymes and Reaction Parameters
Immobilized lipases are highly effective for transesterification in organic solvents.
| Enzyme | Source Organism | Typical Solvents | Acyl Acceptors | Expected Performance |
| Lipase B (Immobilized) | Candida antarctica | Heptane, Isooctane, Acetonitrile | Primary and secondary alcohols | High conversion and selectivity. The choice of solvent can significantly impact reaction kinetics.[1][6] |
| Lipase | Pseudomonas cepacia | Toluene, Dioxane | Various alcohols | Good catalytic activity and stability in organic media.[10] |
Experimental Protocol: Enzymatic Transesterification
This protocol describes the synthesis of a new 4-chlorocinnamate ester (e.g., butyl 4-chlorocinnamate) from this compound and butanol.
Materials:
-
This compound
-
Butanol
-
Immobilized Candida antarctica lipase B (Novozym 435 or equivalent)
-
Anhydrous heptane
-
Molecular sieves (3Å, activated)
-
GC or HPLC system for analysis
Procedure:
-
Reaction Setup: In a 25 mL oven-dried flask, dissolve this compound (e.g., 0.1 M) and butanol (e.g., 0.3 M, 3 equivalents) in 10 mL of anhydrous heptane.
-
Add activated molecular sieves (e.g., 100 mg) to remove any residual water.
-
Add the immobilized lipase (e.g., 20 mg/mL).
-
Incubation: Seal the flask and incubate at 50°C with magnetic stirring for 24-48 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by GC or HPLC.
-
Work-up: Once the reaction reaches the desired conversion, filter off the enzyme and molecular sieves.
-
Remove the solvent under reduced pressure.
-
Purification: Purify the resulting butyl 4-chlorocinnamate by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Caption: Workflow for the enzymatic hydrolysis of this compound.
Caption: Workflow for the enzymatic transesterification of this compound.
Conclusion
While specific enzymatic data for this compound is limited, the extensive literature on the enzymatic transformation of related cinnamic acid esters provides a solid basis for its use as a substrate. The protocols and information provided herein serve as a valuable starting point for researchers to explore the enzymatic hydrolysis and synthesis of 4-chlorocinnamate derivatives. The use of robust enzymes like immobilized Candida antarctica lipase B is highly recommended for initial studies due to its broad substrate scope and high stability. Further optimization of reaction parameters will be crucial for achieving high efficiency and yield in specific applications.
References
- 1. Kinetics of acyl transfer reactions in organic media catalysed by Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic and kinetic parameters of lipase-catalyzed ester hydrolysis in biphasic systems with varying organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on hydrolysis of chiral, achiral and racemic alcohol esters with Pseudomonas cepacia lipase: mechanism of stereospecificity of the enzyme - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic monitoring of enzymatic reactions in real time by quantitative high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methyl 4-chlorocinnamate in Drug Design and Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chlorocinnamate is a derivative of cinnamic acid, a naturally occurring aromatic acid. The incorporation of a chlorine atom at the para position of the phenyl ring and the esterification of the carboxylic acid group significantly modify its physicochemical and biological properties. These modifications have made this compound and its analogs promising scaffolds in drug design and discovery, particularly in the development of novel antimicrobial, anti-inflammatory, and anticancer agents. This document provides a detailed overview of its applications, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Biological Activities and Potential Therapeutic Applications
This compound has demonstrated a range of biological activities, making it a versatile lead compound for further optimization in drug development.
Antimicrobial and Antifungal Activity
Cinnamic acid derivatives are known for their antimicrobial properties. This compound, in particular, has shown activity against various fungal and bacterial strains. Its mechanism of action is believed to involve the disruption of the fungal cell membrane and the inhibition of key enzymes essential for fungal survival.
Key Fungal Targets:
-
14α-demethylase (CYP51): This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Inhibition of 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[1][2][3][4][5]
-
Benzoate (B1203000) 4-hydroxylase (CYP53): This enzyme is involved in the detoxification of benzoate, a key metabolic intermediate in fungi. Inhibition of CYP53 can disrupt fungal metabolism and contribute to its antifungal effect.[6][7][8][9]
Quantitative Data: Antimicrobial Activity of Cinnamic Acid Derivatives
While specific MIC values for this compound are not extensively reported in publicly available literature, the following table summarizes the activity of closely related 4-chlorocinnamic acid esters against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Methoxyethyl 4-chlorocinnamate | Candida glabrata | 25.5 | [10] |
| Perillyl 4-chlorocinnamate | Candida glabrata | 5.8 | [10] |
| This compound | Staphylococcus aureus | >1000 | [10] |
Anti-inflammatory Activity
While direct studies on this compound are limited, its parent compound, methyl cinnamate (B1238496), has been shown to possess anti-inflammatory properties by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11] This pathway plays a crucial role in the production of pro-inflammatory cytokines.[12] The anti-inflammatory potential of cinnamic acid derivatives suggests that this compound may also modulate inflammatory responses, making it a candidate for the development of new anti-inflammatory drugs.
Anticancer Activity
Cinnamic acid and its derivatives have been investigated for their anticancer properties.[13][14] Studies on related compounds, such as methyl 4-hydroxycinnamate, have shown that they can induce apoptosis (programmed cell death) in cancer cells through a calcium-dependent mechanism.[15] Cinnamic acid itself has been shown to induce apoptotic cell death and cytoskeleton disruption in human melanoma cells.[16] These findings suggest that this compound could be a valuable scaffold for the design of novel anticancer agents that selectively target cancer cells.
Experimental Protocols
Synthesis of this compound
This protocol describes a one-pot synthesis of methyl p-chlorocinnamate using a Knoevenagel condensation.
Materials:
-
Diethyl malonate
-
Anhydrous methanol (B129727)
-
Sodium hydroxide (B78521)
-
Glacial acetic acid
-
Glycine
-
Ice
Procedure:
-
In a reaction flask, dissolve diethyl malonate in anhydrous methanol.
-
Slowly add a solution of sodium hydroxide in absolute methanol to the flask while stirring.
-
After stirring for a designated period, add glacial acetic acid to the reaction mixture.
-
To the resulting solution, add 4-chlorobenzaldehyde and glycine, which acts as a catalyst.
-
Reflux the reaction mixture for 5-6 hours, followed by reduced-pressure reflux for 1-2 hours to remove the solvent.
-
Pour the residue into a mixture of ice and water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization.
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
This protocol outlines the broth microdilution method to determine the MIC of this compound against a fungal strain.[17][18][19][20][21]
Materials:
-
This compound
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with RPMI-1640 medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium, adjusted to a specific cell density (e.g., 0.5-2.5 x 10³ cells/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the different concentrations of the compound. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth, which can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Cytotoxicity Assessment using MTT Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on a cancer cell line.[10][22][23][24]
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound dissolved in the cell culture medium. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and untreated control cells.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Antifungal Mechanism of Action.
Caption: Potential Anti-inflammatory Signaling Pathway.
Caption: Potential Anticancer Mechanism of Action.
References
- 1. Acetate-Mediated Growth Inhibition in Sterol 14α-Demethylation-Deficient Cells of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel antifungal agents which inhibit lanosterol 14alpha-demethylase in Candida albicans CCH442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4‐hydroxylase (CYP53) | Semantic Scholar [semanticscholar.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Methyl cinnamate protects against dextran sulfate sodium-induced colitis in mice by inhibiting the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Manual & Automated | MI [microbiology.mlsascp.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. MTT assay protocol | Abcam [abcam.com]
Protocol for monitoring Methyl 4-chlorocinnamate reaction by TLC
An essential technique for any synthetic chemistry lab, Thin-Layer Chromatography (TLC) provides a rapid, cost-effective, and reliable method for monitoring the progress of chemical reactions.[1][2][3] This application note presents a detailed protocol for monitoring the synthesis of Methyl 4-chlorocinnamate. By observing the consumption of the starting material(s) and the concurrent formation of the product, researchers can efficiently determine the reaction's endpoint, ensuring optimal yield and purity.
The protocol outlines the necessary materials, step-by-step procedures for sample preparation, plate development, visualization, and interpretation of results. Additionally, troubleshooting guidelines and a workflow diagram are provided to assist researchers in achieving clear and reproducible results.
Experimental Protocol: TLC Monitoring
This protocol is designed for monitoring the conversion of a starting material (e.g., 4-chlorocinnamic acid or 4-chlorobenzaldehyde) to the less polar product, this compound.
1. Materials and Equipment
-
Stationary Phase: Silica (B1680970) gel 60 F254 TLC plates.[1]
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (B1210297). A starting ratio of 4:1 (Hexane:Ethyl Acetate) is recommended.[4]
-
TLC Developing Chamber: A glass chamber with a lid.
-
Spotting: Glass capillary tubes.
-
Visualization:
-
Samples:
-
A solution of the starting material(s) in a suitable solvent (e.g., ethyl acetate).
-
Aliquots taken from the reaction mixture at various time points.
-
2. Procedure
-
Chamber Preparation: Pour the chosen mobile phase (e.g., Hexane (B92381):Ethyl Acetate 4:1) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it equilibrate for at least 5-10 minutes.[8]
-
TLC Plate Preparation: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[4] Be careful not to scrape the silica layer. Mark three small, equidistant points on this line for spotting.
-
Spotting the Plate: Using a capillary tube, apply small, concentrated spots of the following samples onto the marked points on the origin line[8]:
-
Lane 1 (Left - Starting Material): A diluted solution of the pure starting material.
-
Lane 2 (Center - Co-spot): Spot the starting material first, then, using a different capillary, spot the reaction mixture directly on top of it.[8][9] The co-spot is crucial for confirming the identity of spots in reactions where the reactant and product have similar Rf values.[8]
-
Lane 3 (Right - Reaction Mixture): An aliquot taken directly from the reaction vessel.
-
-
Developing the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line with the spots is above the solvent level.[10][11] Close the chamber and allow the solvent front to ascend the plate by capillary action.[10]
-
Completion and Visualization: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[4][11] Allow the plate to dry completely.
-
Primary Visualization: View the plate under a UV lamp (254 nm).[4] Aromatic and conjugated compounds like this compound and its precursors will appear as dark spots.[5][6] Circle the observed spots with a pencil.[5]
-
Secondary Visualization (Optional): If spots are faint or not UV-active, use a chemical stain. Dip the plate into a jar containing potassium permanganate or p-anisaldehyde stain, then gently heat with a heat gun until colored spots appear.[7][12] Alkenes and other oxidizable groups will show as yellow/brown spots on a purple/pink background with KMnO₄.[7]
-
-
Interpretation:
-
The reaction progress is monitored by observing the diminishing intensity of the starting material spot in the reaction mixture lane (Lane 3).
-
Simultaneously, a new spot corresponding to the product will appear. Generally, the ester product (this compound) is less polar than the carboxylic acid or aldehyde precursor and will have a higher Retention Factor (Rf) value.
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[9]
-
Calculate the Rf value for each spot using the formula:
-
Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [13]
-
-
Data Presentation
Table 1: TLC Parameters for Monitoring this compound Synthesis
| Compound | Expected Relative Polarity | Recommended Mobile Phase (v/v) | Typical Rf Value | Visualization Method |
| 4-chlorocinnamic acid | High | Hexane:Ethyl Acetate (4:1) | ~ 0.2 - 0.3 | UV (254 nm), KMnO₄ Stain |
| 4-chlorobenzaldehyde | Medium | Hexane:Ethyl Acetate (4:1) | ~ 0.4 - 0.5 | UV (254 nm), p-Anisaldehyde |
| This compound | Low | Hexane:Ethyl Acetate (4:1) | ~ 0.6 - 0.7 | UV (254 nm) |
Table 2: Troubleshooting Common TLC Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| All spots remain at the origin (Rf ≈ 0) | The mobile phase is not polar enough to move the compounds.[4] | Increase the mobile phase polarity by adding more ethyl acetate (e.g., change ratio to 3:1 or 2:1 Hexane:EtOAc).[4] |
| All spots run to the solvent front (Rf ≈ 1) | The mobile phase is too polar.[4] | Decrease the mobile phase polarity by adding more hexane (e.g., change ratio to 9:1 Hexane:EtOAc).[4] |
| Streaking of spots | The sample is too concentrated; the spot is too large.[4] | Dilute the sample before spotting; apply a smaller spot.[4] |
| Faint or invisible spots | The sample is too dilute; the compound is not UV-active.[4] | Concentrate the sample; use a chemical staining method for visualization.[4][7] |
Visualizations
Reaction Monitoring Scheme
The following diagram illustrates the general principle of using TLC to monitor the conversion of a starting material to the desired product.
Caption: Logical relationship of reaction components monitored by TLC.
Experimental Workflow Diagram
The workflow below details the sequential steps involved in the TLC monitoring protocol.
Caption: Step-by-step workflow for monitoring a reaction using TLC.
References
- 1. 內容不提供 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. studylib.net [studylib.net]
- 11. scribd.com [scribd.com]
- 12. silicycle.com [silicycle.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-chlorocinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-chlorocinnamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and effective methods for synthesizing this compound are Fischer Esterification of 4-chlorocinnamic acid, Knoevenagel Condensation between 4-chlorobenzaldehyde (B46862) and a malonic ester derivative, and the Heck Reaction of 4-chloro-iodobenzene with methyl acrylate (B77674).
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in organic synthesis can be attributed to several factors. Key areas to investigate include:
-
Purity of Reagents and Solvents: Impurities can interfere with the reaction. Ensure all starting materials and solvents are of high purity and anhydrous where required.
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst concentration can significantly impact the yield.
-
Atmosphere: For sensitive reactions like the Heck coupling, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation.
-
Work-up and Purification: Product loss can occur during extraction, washing, and purification steps.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas Chromatography (GC) can also be used for a more quantitative analysis of the reaction mixture.
Q4: What are the expected spectroscopic data for this compound?
A4: For (E)-Methyl 4-chlorocinnamate, you can expect the following characteristic signals:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J=16.0 Hz, 1H), 7.46 (d, J=8.5 Hz, 2H), 7.37 (d, J=8.5 Hz, 2H), 6.42 (d, J=16.0 Hz, 1H), 3.82 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 167.2, 143.4, 136.2, 132.9, 129.3, 129.2, 118.4, 51.8.
Troubleshooting Guides
Fischer Esterification
This method involves the acid-catalyzed esterification of 4-chlorocinnamic acid with methanol (B129727).
Common Issues and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to equilibrium. | Use a large excess of methanol (can also be used as the solvent). Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves. |
| Insufficient catalyst. | Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used. | |
| Suboptimal temperature. | Ensure the reaction is heated to a gentle reflux to maintain an appropriate reaction rate. | |
| Presence of Starting Material in Product | Incomplete reaction. | Increase the reaction time and monitor completion by TLC. Optimize catalyst concentration; for example, using 50 mol % sulfuric acid for 1.5 hours can lead to a 99% yield for methyl cinnamate (B1238496) synthesis.[1] |
| Dark-colored Reaction Mixture | Side reactions or decomposition at high temperatures. | Maintain a gentle reflux and avoid excessive heating. |
| Product is an Oil Instead of a Solid | Presence of impurities. | Purify the crude product by recrystallization from a suitable solvent like a methanol-water mixture or by column chromatography. |
A procedure for a similar ester, methyl cinnamate, can be adapted. For instance, a 99% yield was achieved by reacting cinnamic acid with methanol (0.45 M) using 50 mol % concentrated sulfuric acid at 110 °C for 1.5 hours under microwave irradiation.[1]
Optimized Conditions for Methyl Cinnamate Synthesis (Adaptable for this compound) [1]
| Catalyst | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Time | Yield (%) |
| H₂SO₄ | 75 | Methanol | Reflux | 1 h | 94 |
| H₂SO₄ | 50 | Methanol | Reflux | 1.5 h | 99 |
| p-TSA | 50 | Methanol | Reflux | - | 91 |
| H₂SO₄ (Microwave) | 50 | Methanol (0.45 M) | 110 | 2 min | 97 |
| p-TSA (Microwave) | 50 | Methanol (0.45 M) | 110 | 2 min | 91 |
Knoevenagel Condensation
This method involves the condensation of 4-chlorobenzaldehyde with an active methylene (B1212753) compound, such as diethyl malonate, followed by hydrolysis, decarboxylation, and esterification. A one-pot synthesis has been reported.[2]
Common Issues and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal molar ratios of reactants. | A reported optimal molar ratio of diethyl malonate to 4-chlorobenzaldehyde to glycine (B1666218) (catalyst) is 1.4:1:0.35.[2] |
| Inefficient catalyst. | While traditional catalysts like pyridine (B92270) and piperidine (B6355638) are effective, they are toxic.[2] Glycine is a non-toxic and effective alternative.[2] | |
| Incomplete reaction. | Ensure sufficient reflux time. A reported procedure suggests refluxing for 5-6 hours followed by reduced-pressure reflux for 1-2 hours.[2] | |
| Formation of Side Products | Use of toxic and highly reactive catalysts. | Using a milder, non-toxic catalyst like glycine can improve selectivity and reduce side product formation.[2] |
| Difficulty in Product Isolation | Product remains dissolved in the reaction mixture. | After the reaction, pouring the residue into an ice-water mixture and refrigerating can facilitate the precipitation of the product.[2] |
-
In a reaction vessel, add diethyl malonate to anhydrous methanol.
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Slowly add a solution of sodium hydroxide (B78521) in absolute methanol. Stir for 2 hours and let it stand for 2 hours.
-
Add glacial acetic acid and react at room temperature for 1-1.5 hours.
-
Add 4-chlorobenzaldehyde and glycine (catalyst).
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Heat the mixture to reflux for 5-6 hours.
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Continue the reaction under reduced pressure for 1-2 hours to remove methanol.
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Pour the residue into an ice-water mixture and refrigerate for 2 hours.
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Filter the precipitate, wash with water, and recrystallize from a methanol-water mixture.
-
Dry the product under vacuum.
Reported Yields for Knoevenagel Condensation [2]
| Diethyl Malonate : 4-chlorobenzaldehyde : Glycine (molar ratio) | Reflux Time (h) | Reduced Pressure Reflux (h) | Purity (%) | Yield (%) |
| 1.4 : 1 : 0.35 | 6 | 1 | 99.1 | 81.2 |
| 1.4 : 1 : 0.35 | 5.5 | 1.5 | 99.2 | 84.6 |
Heck Reaction
This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (e.g., 4-chloro-iodobenzene) with an alkene (methyl acrylate).
Common Issues and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive catalyst. | Ensure the use of an active Pd(0) catalyst. The reaction should be carried out under an inert atmosphere (N₂ or Ar) to prevent oxidation of the catalyst. |
| Incorrect base. | A suitable base, such as K₂CO₃, is required to neutralize the HX formed during the reaction. | |
| Formation of regioisomeric byproducts | Reaction conditions favoring undesired isomers. | The Heck reaction generally favors the formation of the trans isomer due to steric hindrance. Reaction temperature can influence isomer distribution. |
| Homocoupling of the aryl halide | Side reaction of the organopalladium intermediate. | Optimizing the reaction conditions, such as temperature and catalyst loading, can minimize this side reaction. |
| Difficulty in removing the catalyst | Palladium residues in the final product. | The product can be purified by column chromatography on silica (B1680970) gel. |
A general procedure involves reacting the aryl halide with methyl acrylate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) in a suitable solvent like NMP at elevated temperatures.
General Workflow for Heck Reaction
Caption: General workflow for the Heck synthesis of this compound.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the decision-making process for troubleshooting common issues in the synthesis of this compound.
Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
General Synthesis Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Methyl 4-chlorocinnamate by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of methyl 4-chlorocinnamate via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and workflow diagrams to assist in achieving high purity and yield.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses specific problems you might face during the purification of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated. 2. The solution is supersaturated but nucleation has not occurred. 3. The compound is too soluble in the chosen solvent even at low temperatures. | 1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization: a. Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites. b. Add a seed crystal: Introduce a tiny crystal of pure this compound to the solution. 3. Re-evaluate your solvent choice: You may need to select a less polar solvent or use a mixed-solvent system. |
| "Oiling out" occurs (a liquid layer separates instead of solid crystals). | 1. The boiling point of the solvent is higher than the melting point of the solute. The melting point of this compound is approximately 74-77°C.[1] 2. The solution is cooling too rapidly. 3. The crude material is highly impure, leading to a significant depression of the melting point. | 1. Reheat and add more solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional solvent to lower the saturation point, and then allow it to cool more slowly. 2. Ensure slow cooling: Insulate the flask to decrease the rate of cooling. 3. Consider a different solvent system: Choose a solvent with a lower boiling point. |
| Low recovery of purified crystals. | 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization before filtration. 4. Washing the crystals with a solvent that is not ice-cold. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude solid. 2. Keep the filtration apparatus hot to prevent the product from crystallizing in the funnel. 3. Allow sufficient time for crystallization, including cooling in an ice bath to maximize crystal formation. 4. Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified crystals are colored or appear impure. | 1. Colored impurities are present in the crude sample. 2. Crystallization occurred too quickly, trapping impurities within the crystal lattice. | 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Ensure slow cooling to allow for the formation of a pure crystal lattice. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A common and effective solvent system for this compound is a mixture of methanol (B129727) and water.[2] Generally, you can follow the principle of "like dissolves like." Since this compound is an ester with some polarity, polar protic or aprotic solvents are good starting points. Small-scale solubility tests are highly recommended.
Expected Solubility Profile of this compound:
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Boiling Point | Notes |
| Methanol | Polar Protic | Moderate | High | A good candidate for single or mixed-solvent recrystallization. |
| Ethanol | Polar Protic | Moderate | High | Similar to methanol, a good candidate. |
| Isopropanol | Polar Protic | Low to Moderate | High | May be a good choice for achieving high recovery. |
| Water | Very Polar Protic | Very Low | Very Low | Unsuitable as a single solvent, but can be used as an anti-solvent with a more soluble solvent like methanol or ethanol.[2] |
| Acetone | Polar Aprotic | High | Very High | May be too good of a solvent, leading to low recovery. |
| Ethyl Acetate | Moderately Polar | High | Very High | Likely too soluble for good recovery. |
| Toluene | Nonpolar | Low | Moderate to High | Could be a suitable solvent. |
| Hexane | Nonpolar | Very Low | Low | Unlikely to be a good solvent on its own. |
Q2: My crude this compound won't fully dissolve in the hot solvent. What should I do?
A2: This could be due to two main reasons:
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Insufficient Solvent: You may not have added enough hot solvent. Continue to add small portions of the hot solvent until the solid dissolves.
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Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent. If the majority of your compound has dissolved but some solid remains, you should perform a hot gravity filtration to remove the insoluble impurities before allowing the solution to cool.
Q3: How can I maximize the yield of my recrystallization?
A3: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to ensure complete crystallization. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving your purified product.
Q4: What is the expected melting point of pure this compound?
A4: The melting point of pure this compound is in the range of 74-77°C.[1] A sharp melting point within this range is a good indicator of purity.
Experimental Protocol: Recrystallization of this compound using a Methanol-Water System
This protocol details the purification of this compound using a mixed-solvent system of methanol and water.
Materials:
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Crude this compound
-
Methanol
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Deionized water
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Erlenmeyer flasks
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Hot plate with magnetic stirring
-
Stir bar
-
Buchner funnel and filter flask
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Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot methanol and begin heating and stirring until the solid dissolves completely.
-
Addition of Anti-solvent: Once the solid is fully dissolved, slowly add hot deionized water dropwise to the solution while stirring. Continue adding water until the solution becomes slightly and persistently turbid (cloudy). This indicates that the solution is saturated.
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Clarification: Add a few drops of hot methanol back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold methanol-water mixture to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
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Analysis: Determine the melting point of the dried crystals and calculate the percent recovery.
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: A flowchart illustrating the decision-making process for troubleshooting common issues during recrystallization.
Experimental Workflow for the Purification of this compound
References
Identifying side products in the synthesis of Methyl 4-chlorocinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-chlorocinnamate. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common laboratory-scale synthetic routes for this compound are the Heck reaction, the Wittig reaction, and the Fischer esterification of 4-chlorocinnamic acid. Each method has its own advantages and potential challenges regarding side products and reaction conditions.
Q2: My reaction yield is low. What are the general causes?
A2: Low yields can result from several factors, including incomplete reaction, degradation of starting materials or products, and the formation of side products. Specific causes are dependent on the synthetic route being employed. For instance, in Fischer esterification, the equilibrium nature of the reaction can limit the yield, while in the Wittig reaction, the stability of the ylide is a critical factor.[1]
Q3: How can I control the stereoselectivity to obtain the desired (E)-isomer of this compound?
A3: The stereochemical outcome is highly dependent on the chosen synthetic method:
-
Heck Reaction: This reaction generally shows a high preference for the formation of the (E)-isomer due to its thermodynamic stability.[2]
-
Wittig Reaction: The stereoselectivity is influenced by the stability of the phosphorus ylide. For the synthesis of α,β-unsaturated esters like this compound, a stabilized ylide is used, which predominantly yields the (E)-alkene.[3][4]
-
Fischer Esterification: This reaction starts with 4-chlorocinnamic acid. If the starting material is the (E)-isomer, the stereochemistry is retained in the final product.
Troubleshooting Guides by Synthetic Route
Heck Reaction
Issue: My final product is contaminated with byproducts.
-
Potential Side Products:
-
Benzene and Biphenyl (B1667301) derivatives: These can arise from side reactions of the aryl halide starting material, particularly if the reaction conditions are not optimal.[5]
-
(Z)-isomer of this compound: Although the Heck reaction favors the (E)-isomer, trace amounts of the (Z)-isomer can sometimes be formed.[6]
-
Unreacted starting materials: Incomplete conversion can lead to the presence of 4-halo-chlorobenzene and methyl acrylate (B77674) in the final product.
-
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the correct temperature, reaction time, and base are used as specified in the protocol. The choice of palladium catalyst and ligands can also significantly impact selectivity and conversion.
-
Purification:
-
Column Chromatography: This is an effective method for separating the desired product from non-polar byproducts like biphenyl and the starting aryl halide. A typical eluent system is a mixture of heptane (B126788) and ethyl acetate (B1210297).[7][8]
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Recrystallization: This can be used to purify the solid product and remove minor impurities. A mixture of methanol (B129727) and water is a suitable solvent system.[9]
-
-
Experimental Protocol: Heck Reaction
A mixture of 4-iodo-chlorobenzene (1.0 eq), methyl acrylate (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), a phosphine (B1218219) ligand (e.g., PPh₃, 0.04 eq), and a base (e.g., Et₃N, 2.0 eq) in a suitable solvent (e.g., acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. After completion, the mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by column chromatography.[10]
| Parameter | Value |
| Reactants | 4-iodo-chlorobenzene, Methyl acrylate |
| Catalyst | Palladium(II) acetate |
| Ligand | Triphenylphosphine (B44618) |
| Base | Triethylamine |
| Solvent | Acetonitrile |
| Temperature | 80-100 °C |
| Reaction Time | 4-24 hours |
| Typical Yield | 70-90% |
DOT Script for Heck Reaction Workflow
Caption: Workflow for the synthesis and purification of this compound via the Heck reaction.
Wittig Reaction
Issue: My product is contaminated with a white solid that is difficult to remove.
-
Potential Side Product:
-
Triphenylphosphine oxide: This is the major byproduct of the Wittig reaction and can sometimes be challenging to separate from the desired product due to similar polarities.[4][11]
-
(Z)-isomer of this compound: While stabilized ylides favor the (E)-isomer, small amounts of the (Z)-isomer can be formed.[4]
-
Unreacted 4-chlorobenzaldehyde (B46862): If the reaction does not go to completion, the starting aldehyde will remain.
-
-
Troubleshooting Steps:
-
Reaction Conditions: Ensure the ylide is fully formed before adding the aldehyde. The choice of base and solvent is crucial for the efficiency of the reaction.
-
Purification:
-
Filtration: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexanes and removed by filtration.[11]
-
Column Chromatography: This is the most reliable method for separating this compound from triphenylphosphine oxide and the (Z)-isomer. A gradient elution with heptane and ethyl acetate is often effective.[7]
-
-
Experimental Protocol: Wittig Reaction
To a suspension of (carbomethoxymethyl)triphenylphosphonium bromide (1.1 eq) in a suitable solvent (e.g., THF), a strong base (e.g., n-BuLi or NaH, 1.1 eq) is added at a low temperature to generate the ylide. After stirring, a solution of 4-chlorobenzaldehyde (1.0 eq) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted. The crude product is purified by column chromatography to remove triphenylphosphine oxide.[1]
| Parameter | Value |
| Reactants | 4-chlorobenzaldehyde, (Carbomethoxymethyl)triphenylphosphonium bromide |
| Base | n-Butyllithium or Sodium Hydride |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | 60-85% |
DOT Script for Wittig Reaction Troubleshooting
Caption: Troubleshooting flowchart for identifying and removing side products in the Wittig synthesis.
Fischer Esterification
Issue: The reaction is not going to completion, and the product is contaminated with starting material.
-
Potential Side Products:
-
Unreacted 4-chlorocinnamic acid: Due to the equilibrium nature of the Fischer esterification, some starting acid may remain.[12][13]
-
Unreacted Methanol: As methanol is often used in excess as the solvent, it will be present in the crude product.
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Water: A byproduct of the reaction that can shift the equilibrium back to the starting materials if not removed.[14]
-
-
Troubleshooting Steps:
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Drive the Equilibrium:
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Use a large excess of methanol.[13]
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Remove water as it forms, for example, by using a Dean-Stark apparatus if a co-solvent like toluene (B28343) is used.[14]
-
-
Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used.
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Work-up: During the work-up, a wash with a basic solution (e.g., saturated sodium bicarbonate) will remove the unreacted 4-chlorocinnamic acid.
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Purification:
-
Experimental Protocol: Fischer Esterification
4-chlorocinnamic acid (1.0 eq) is dissolved in a large excess of methanol, which acts as both the solvent and a reactant. A catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) is carefully added. The mixture is heated to reflux for several hours and the reaction is monitored by TLC. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give the crude product, which is then purified by recrystallization.[16]
| Parameter | Value |
| Reactants | 4-chlorocinnamic acid, Methanol |
| Catalyst | Concentrated Sulfuric Acid |
| Solvent | Methanol (in excess) |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 2-6 hours |
| Typical Yield | 80-95% |
Product Characterization Data
The primary method for identifying this compound and distinguishing it from its (Z)-isomer and potential side products is Nuclear Magnetic Resonance (NMR) spectroscopy.
| Compound | Key ¹H NMR Signals (CDCl₃, δ in ppm) |
| (E)-Methyl 4-chlorocinnamate | ~7.65 (d, 1H, J ≈ 16.0 Hz), ~7.45 (d, 2H), ~7.35 (d, 2H), ~6.40 (d, 1H, J ≈ 16.0 Hz), ~3.80 (s, 3H)[7] |
| (Z)-Methyl 4-chlorocinnamate | The vinyl protons will have a smaller coupling constant (J ≈ 12-13 Hz).[17] |
| 4-chlorobenzaldehyde | ~9.9 (s, 1H, aldehyde proton), ~7.8 (d, 2H), ~7.5 (d, 2H) |
| 4-chlorocinnamic acid | Similar vinyl proton signals to the ester, but with a broad singlet for the carboxylic acid proton (>10 ppm). |
| Triphenylphosphine oxide | Multiplets in the aromatic region (~7.4-7.8 ppm). |
The large coupling constant (J ≈ 16.0 Hz) for the vinyl protons is characteristic of the (E)-isomer (trans configuration).[7] The (Z)-isomer would exhibit a smaller coupling constant.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105348101A - Preparation method of methyl p-chlorocinnamate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Solved During the Wittig reaction, you perform the reaction | Chegg.com [chegg.com]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Fischer Esterification [organic-chemistry.org]
- 15. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 16. aspire.apsu.edu [aspire.apsu.edu]
- 17. creative-biostructure.com [creative-biostructure.com]
Troubleshooting common issues in the Heck reaction with Methyl 4-chlorocinnamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the Heck reaction with Methyl 4-chlorocinnamate.
Troubleshooting Guide
Q1: My Heck reaction with this compound is resulting in a low yield or no product. What are the primary causes?
Low or no yield in a Heck reaction involving an aryl chloride like this compound can be attributed to several factors, primarily the inherent low reactivity of the C-Cl bond.[1] Key areas to investigate include the activity of the catalytic system, the reaction conditions, and the purity of the reagents.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The activation of aryl chlorides is a challenging step in the Heck reaction.[2] Traditional palladium catalysts may not be effective.[1]
-
Catalyst: Consider using a more active palladium precatalyst such as Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃.
-
Ligand: The choice of phosphine (B1218219) ligand is critical.[3] Bulky, electron-rich phosphine ligands are known to be effective for the activation of aryl chlorides.[1][4] Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or phosphine ligands based on the Buchwald biarylphosphine scaffold.
-
-
Reaction Temperature: Higher temperatures are often required to activate the C-Cl bond.[1] However, excessively high temperatures can lead to catalyst decomposition and the formation of palladium black. A systematic temperature screen is recommended to find the optimal balance.
-
Base Selection: The base plays a crucial role in regenerating the active Pd(0) catalyst.[5]
-
Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases such as triethylamine (B128534) (Et₃N) or N,N-dicyclohexylmethylamine (Cy₂NMe) can be effective.[6][7] The choice of base can significantly impact the reaction rate and yield.[8]
-
-
Solvent Purity: The use of dry, degassed solvents is important to prevent catalyst deactivation.[3] Oxygen can oxidize the active Pd(0) species to inactive Pd(II). Common solvents for Heck reactions include DMF, NMP, and dioxane.[9]
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction vessel. What does this signify and how can I prevent it?
The formation of palladium black indicates the aggregation and precipitation of the Pd(0) catalyst, leading to its deactivation.[3] This is a common issue, especially at the higher temperatures often required for aryl chlorides.[1]
Preventative Measures:
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio to stabilize the Pd(0) species in the solution.[3] However, a very high ligand:Pd ratio can sometimes inhibit the reaction.[10]
-
Temperature Control: Avoid excessively high reaction temperatures which can accelerate catalyst decomposition.
-
Reagent Purity: Use high-purity, oxygen-free solvents and reagents to minimize catalyst poisoning.[3] Degassing the solvent by sparging with an inert gas (e.g., Argon or Nitrogen) is highly recommended.[3]
Q3: My reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity for the desired trans (E) isomer?
The Heck reaction generally favors the formation of the more thermodynamically stable trans (E) isomer. The observation of a significant amount of the cis (Z) isomer could be due to post-reaction isomerization.
Strategies to Enhance Stereoselectivity:
-
Minimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote the isomerization of the product. Monitor the reaction progress and work it up as soon as the starting material is consumed.
-
Choice of Ligand: The steric bulk of the phosphine ligand can influence the stereochemical outcome of the β-hydride elimination step, which determines the product's geometry.
Frequently Asked Questions (FAQs)
Q4: Why is the Heck reaction with this compound more challenging than with the corresponding bromide or iodide?
The primary reason lies in the strength of the carbon-halogen bond. The C-Cl bond is significantly stronger and less polar than the C-Br and C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1] This necessitates the use of more reactive catalysts and often more forcing reaction conditions.
Q5: What is the role of the base in the Heck reaction?
The base is essential for the final step of the catalytic cycle, which is the regeneration of the active Pd(0) catalyst.[5][11] After the β-hydride elimination step, a palladium-hydride species is formed. The base neutralizes the generated acid (HX) and facilitates the reductive elimination to regenerate the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Q6: Can I perform the Heck reaction under phosphine-free conditions?
While some Heck reactions can be performed without phosphine ligands, especially with highly reactive aryl iodides or in the presence of N-heterocyclic carbene (NHC) ligands, it is generally challenging for unreactive aryl chlorides like this compound.[1][12] Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the difficult oxidative addition of the aryl chloride.[3]
Data Presentation
Table 1: General Influence of Reaction Parameters on Heck Reaction Yield with Aryl Chlorides
| Parameter | Low Setting | Optimal Range | High Setting | Potential Issues at Extremes |
| Temperature | No/Slow Reaction | 100-140 °C | Catalyst Decomposition | Low temperatures may not overcome the activation energy for C-Cl bond cleavage. High temperatures can lead to catalyst deactivation (palladium black formation).[1] |
| Catalyst Loading | Slow Reaction | 1-5 mol% | Cost-ineffective | Lower loadings may result in incomplete conversion. Higher loadings are often unnecessary and increase costs. |
| Ligand:Pd Ratio | Catalyst Decomposition | 1:1 to 2:1 | Reaction Inhibition | An insufficient amount of ligand can lead to catalyst precipitation.[3] An excess of ligand can sometimes inhibit the reaction by forming stable, less reactive palladium complexes.[10] |
| Base Strength | Incomplete Reaction | pKa of conjugate acid > 10 | Side Reactions | A weak base may not be effective in regenerating the catalyst.[8] A very strong base could potentially lead to side reactions with the ester functionality. |
Experimental Protocols
Protocol 1: General Procedure for a Troubleshooting Experiment
-
Reagent Preparation:
-
Dry the solvent (e.g., DMF or dioxane) over molecular sieves.
-
Degas the solvent by bubbling with argon or nitrogen for at least 30 minutes.
-
Ensure this compound, the alkene coupling partner, and the base are of high purity.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).
-
Add this compound (1.0 mmol), the alkene (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the degassed solvent (5 mL).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 2 hours).
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Caption: Troubleshooting workflow for low yield in the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Heck Reaction [organic-chemistry.org]
Optimizing reaction conditions for Methyl 4-chlorocinnamate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-chlorocinnamate, a compound with applications in pharmaceuticals and other industries.[1][2][3] The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound can be synthesized through several common methods, including:
-
Fischer Esterification: This is a traditional method involving the reaction of 4-chlorocinnamic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid.[4][5]
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction utilizes 4-chloro-iodobenzene and methyl acrylate (B77674) as starting materials.[6][7] It is a powerful method for forming carbon-carbon bonds.[7]
-
Knoevenagel Condensation: This method involves the reaction of 4-chlorobenzaldehyde (B46862) with a compound containing an active methylene (B1212753) group, followed by esterification. A one-pot synthesis has been described using diethyl malonate and 4-chlorobenzaldehyde with glycine (B1666218) as a catalyst.[1]
Q2: What are the expected yield and purity for this compound synthesis?
A2: The yield and purity of this compound are highly dependent on the chosen synthetic method and optimization of reaction conditions.
-
A one-pot Knoevenagel condensation method has been reported to produce yields as high as 84.6% with a purity of 99.2%.[1]
-
Fischer esterification can also achieve high yields, with some procedures reporting up to 99% yield under optimized conditions.[5]
-
Heck reactions can also be very efficient, though yields may vary based on the specific catalyst and conditions used.
Q3: How can I purify the final product?
A3: Purification of this compound typically involves the following techniques:
-
Recrystallization: This is a common method for purifying solid compounds. A mixture of methanol and water is often used for recrystallization.[1]
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities.[8]
-
Washing: The crude product is often washed with water to remove water-soluble impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion. | - Extend the reaction time.[1][4] - Increase the reaction temperature.[9] - Ensure efficient stirring. |
| Suboptimal catalyst amount: The amount of catalyst may be insufficient or excessive. | - Optimize the catalyst loading. For Fischer esterification, 50 mol% of sulfuric acid has been shown to be effective.[5] | |
| Moisture in reagents or glassware: Water can interfere with many organic reactions, especially those involving acid catalysts. | - Use anhydrous solvents and reagents.[1] - Thoroughly dry all glassware before use. | |
| Loss of product during workup: The product may be lost during extraction or purification steps. | - Ensure proper phase separation during extraction. - Minimize transfers between flasks. - Optimize the recrystallization solvent system to maximize recovery. | |
| Presence of Impurities (e.g., starting materials, side products) | Incomplete reaction: Unreacted starting materials will contaminate the product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of starting materials.[4][8] |
| Side reactions: Undesirable side reactions may be occurring. | - Adjust the reaction temperature. Higher temperatures can sometimes lead to more side products. - Use a more selective catalyst if applicable. | |
| Inefficient purification: The purification method may not be effectively removing impurities. | - If using column chromatography, try a different solvent system. - For recrystallization, ensure the correct solvent is chosen where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures. | |
| Reaction Not Starting or Stalling | Inactive catalyst: The catalyst may have degraded or is not active. | - Use a fresh batch of catalyst. - For palladium catalysts in Heck reactions, ensure an inert atmosphere is maintained if required by the specific catalyst system.[6] |
| Low reaction temperature: The activation energy for the reaction may not be reached. | - Gradually increase the reaction temperature while monitoring for product formation. | |
| Presence of inhibitors: Impurities in the starting materials or solvent could be inhibiting the reaction. | - Use high-purity starting materials and solvents. |
Experimental Protocols
Fischer Esterification of 4-Chlorocinnamic Acid
This protocol is a general guideline based on typical Fischer esterification procedures.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorocinnamic acid (1 equivalent) in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 50 mol%) to the solution.[5]
-
Reaction: Heat the mixture to reflux and maintain for a specified time (e.g., 1.5 hours), monitoring the reaction progress by TLC.[5]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.[5]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a methanol/water mixture.[1]
One-Pot Knoevenagel Condensation
This protocol is adapted from a patented procedure.[1]
-
Initial Reaction: In a reaction vessel, dissolve diethyl malonate in anhydrous methanol. Slowly add a solution of sodium hydroxide (B78521) in absolute methanol and stir. Then, add glacial acetic acid and allow it to react at room temperature for 1-1.5 hours.
-
Condensation: To the resulting solution, add 4-chlorobenzaldehyde and glycine (catalyst).
-
Reflux: Heat the mixture to reflux for 5-6 hours.
-
Solvent Removal: Reduce the pressure and continue to reflux for another 1-2 hours to remove the solvent.
-
Precipitation: Pour the residue into an ice-water mixture and refrigerate for 2 hours to precipitate the product.
-
Isolation and Purification: Filter the solid product, wash it with water, and dry. The crude product can be purified by recrystallization from a methanol-water mixture.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Materials | Catalyst/Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Fischer Esterification | 4-chlorocinnamic acid, Methanol | Sulfuric Acid | High (up to 99%)[5] | High | Simple procedure, readily available starting materials. | Requires strong acid, may need long reaction times. |
| Heck Reaction | 4-chloro-iodobenzene, Methyl acrylate | Palladium catalyst, Base | Good to Excellent | High | Forms C-C bonds efficiently, high stereoselectivity.[10] | Palladium catalysts can be expensive, may require inert atmosphere.[6] |
| Knoevenagel Condensation (One-Pot) | 4-chlorobenzaldehyde, Diethyl malonate | Glycine, Sodium hydroxide, Acetic acid | High (up to 84.6%)[1] | 99.2%[1] | One-pot procedure, uses a non-toxic catalyst.[1] | Multi-step reaction within a single pot can be complex to optimize. |
Visualizations
Caption: Reaction mechanism for the Fischer Esterification of 4-chlorocinnamic acid.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. CN105348101A - Preparation method of methyl p-chlorocinnamate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. Sciencemadness Discussion Board - 4-chlorocinnamic acid synthesis without distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Heck Reaction [organic-chemistry.org]
Technical Support Center: Purification of 4-Chlorocinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted 4-chlorocinnamic acid from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted 4-chlorocinnamic acid?
A1: The three most common and effective methods for purifying your product from unreacted 4-chlorocinnamic acid are:
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Liquid-Liquid Extraction: This technique is ideal for separating the acidic 4-chlorocinnamic acid from neutral or basic organic products.
-
Recrystallization: This method is suitable if your product is a solid and has different solubility properties compared to 4-chlorocinnamic acid in a particular solvent.
-
Column Chromatography: This is a versatile technique that can separate compounds based on their polarity and is effective for more complex mixtures or when high purity is required.[1][2][3]
Q2: How do I choose the best purification method for my specific reaction?
A2: The choice of purification method depends on the properties of your desired product and the scale of your reaction.
-
If your product is a neutral or basic compound and is soluble in a water-immiscible organic solvent, liquid-liquid extraction is often the simplest and most efficient method.[4][5]
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If your product is a solid with a significantly different solubility profile from 4-chlorocinnamic acid in a common solvent, recrystallization can yield a highly pure product.[6][7]
-
If your product and the starting material have similar properties or if you need to remove multiple impurities, column chromatography offers the best resolution.[2]
Q3: My product is also a carboxylic acid. Can I still use liquid-liquid extraction?
A3: Separating two carboxylic acids by extraction is challenging as both will be deprotonated by a strong base. In this scenario, other methods like column chromatography or recrystallization would be more appropriate.
Q4: I am seeing streaks on my TLC plate when analyzing my crude product containing 4-chlorocinnamic acid. What can I do?
A4: Streaking of carboxylic acids on silica (B1680970) gel TLC plates is a common problem due to the strong interaction between the acidic proton and the silica gel. To resolve this, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification process.
Liquid-Liquid Extraction Troubleshooting
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Significant product loss | Incorrect pH, causing the product to partition into the aqueous phase. | Carefully monitor and adjust the pH. For extracting the 4-chlorocinnamic acid into the aqueous layer as its salt, the pH should be at least 2-3 units above its pKa. To recover your acidic product into an organic layer, the pH should be at least 2-3 units below its pKa.[6] |
| Formation of an emulsion. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to disrupt the emulsion.[9] | |
| Incomplete removal of 4-chlorocinnamic acid | Insufficient mixing or too few extraction cycles. | Shake the separatory funnel vigorously, remembering to vent frequently.[9][10][11] Perform multiple extractions (2-3 times) with fresh aqueous base to ensure complete removal of the acid.[5] |
| Product precipitates during extraction | The product salt is not soluble in the aqueous phase. | Increase the volume of the aqueous phase or use a stronger base. |
Recrystallization Troubleshooting
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| No crystals form upon cooling | Too much solvent was used. | Reduce the solvent volume by gentle heating or under a stream of inert gas and allow the solution to cool again.[12] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to create nucleation sites.[4][12] Add a seed crystal of the pure product.[4] | |
| Oiling out (liquid droplets form instead of crystals) | The compound is coming out of solution above its melting point, often due to high impurity levels or too rapid cooling. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4][12] If the problem persists, consider purifying the crude material by another method first (e.g., a quick filtration through a silica plug) to remove some impurities.[12] |
| Crystallization is too rapid, trapping impurities | The solution is too concentrated, or the cooling is too fast. | Reheat the solution and add a small amount of extra solvent.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
| Poor yield | Too much solvent was used. | If the mother liquor has not been discarded, try to concentrate it to obtain a second crop of crystals.[4] |
| The crystals were washed with solvent that was not ice-cold. | Always use ice-cold solvent to wash the crystals to minimize redissolving the product.[7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol describes the removal of 4-chlorocinnamic acid from a neutral organic product.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
1 M Sodium hydroxide (B78521) (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution.
-
1 M Hydrochloric acid (HCl).
-
Separatory funnel.
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Rotary evaporator.
Procedure:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH or saturated NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel, invert it, and open the stopcock to vent any pressure.
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Shake the funnel vigorously for 1-2 minutes, venting periodically.[9][10][11]
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Allow the layers to separate. The top layer is typically the organic phase, and the bottom is the aqueous phase (confirm by adding a few drops of water).
-
Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with a fresh portion of the basic solution two more times to ensure complete removal of the 4-chlorocinnamic acid.[5]
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Combine the aqueous layers. This contains the sodium salt of 4-chlorocinnamic acid and can be neutralized and discarded or acidified to recover the 4-chlorocinnamic acid if desired.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
This protocol provides a general procedure for purifying a solid product from unreacted 4-chlorocinnamic acid. The key is to find a solvent in which the product and the impurity have different solubilities at high and low temperatures.
Materials:
-
Crude solid product.
-
Recrystallization solvent (see table below for suggestions).
-
Erlenmeyer flask.
-
Hot plate.
-
Buchner funnel and filter paper.
-
Vacuum flask.
Procedure:
-
Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature, while 4-chlorocinnamic acid has either very high or very low solubility at room temperature. Ethanol (B145695) or aqueous ethanol are often good starting points.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent to completely dissolve the solid.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.[7]
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent. Confirm purity by melting point analysis.
Solubility Data for Solvent Selection
| Solvent | 4-Chlorocinnamic Acid Solubility | General Product Solubility |
| Water | Low at room temperature, higher when hot. | Varies; suitable for polar products. |
| Ethanol | Soluble, especially when hot. | Good solvent for many organic compounds. |
| Ethyl Acetate | Soluble.[13] | Good solvent for moderately polar compounds. |
| Acetone | Soluble.[13] | Good solvent for many organic compounds. |
| Hexane (B92381)/Ethyl Acetate Mixture | Varies with ratio. | Allows for fine-tuning polarity. Often used in chromatography as well.[8] |
Protocol 3: Column Chromatography
This protocol outlines the separation of 4-chlorocinnamic acid from a less polar product using silica gel chromatography.
Materials:
-
Silica gel.
-
Chromatography column.
-
Eluent (solvent system, e.g., hexane/ethyl acetate with 0.5% acetic acid).
-
Crude product mixture.
-
Collection tubes.
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TLC plates and chamber.
Procedure:
-
Select Eluent: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation between your product and 4-chlorocinnamic acid. A mixture of hexane and ethyl acetate is a common starting point. Add 0.5% acetic acid to the eluent to prevent streaking of the 4-chlorocinnamic acid.[8]
-
Pack the Column: Pack the chromatography column with silica gel as a slurry in the eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions. The less polar product should elute before the more polar 4-chlorocinnamic acid.
-
Monitor Fractions: Monitor the collected fractions by TLC to determine which contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visual Workflows
Caption: Decision workflow for selecting a purification method.
References
- 1. columbia.edu [columbia.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. longdom.org [longdom.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. 溶剂混溶性表 [sigmaaldrich.com]
Technical Support Center: Interpreting Complex NMR Spectra of Methyl 4-chlorocinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of methyl 4-chlorocinnamate.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts can vary slightly depending on the solvent and concentration. However, typical values in CDCl₃ are summarized in the tables below.
Q2: My aromatic signals are overlapping. How can I resolve them?
A2: Overlapping signals in the aromatic region are a common issue. You can try the following:
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Change the solvent: Using an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce different chemical shifts (known as Aromatic Solvent Induced Shifts or ASIS) and may resolve the overlapping peaks.[1][2][3]
-
Increase the magnetic field strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals.
-
2D NMR techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals overlap in the 1D spectrum.[4]
Q3: I see unexpected peaks in my spectrum. What could be their source?
A3: Unexpected peaks can arise from several sources:
-
Residual Solvents: Common laboratory solvents like acetone, ethyl acetate, or dichloromethane (B109758) can be difficult to remove completely and may appear in your spectrum.[1]
-
Water: Many deuterated solvents are hygroscopic and can absorb water from the atmosphere, leading to a water peak.[1][5] Storing solvents over a drying agent like potassium carbonate can help.[1]
-
Impurities: The sample itself may contain impurities from the reaction or purification process.
-
TMS (Tetramethylsilane): If you are using TMS as an internal standard, you will see a peak at 0 ppm.
Q4: The integration of my aromatic protons is not what I expect. Why?
A4: Inaccurate integration can be caused by:
-
Overlapping peaks: If the aromatic signals are not well-resolved from each other or from a solvent peak (like residual CHCl₃ in CDCl₃), the integration will be inaccurate.[1]
-
Poor phasing or baseline correction: Ensure the spectrum is properly phased and the baseline is corrected before integrating.
-
Saturation: If the relaxation delay (d1) is too short, signals may not fully relax between pulses, leading to inaccurate integrals. This is especially true for quaternary carbons in ¹³C NMR.
Troubleshooting Guide
Problem 1: Broad peaks in the spectrum.
-
Question: Why are the peaks in my NMR spectrum broad, and how can I fix this?
-
Answer: Peak broadening can be caused by several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is necessary.[1]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines.[6] Diluting the sample may help.
-
Insoluble Material: The presence of suspended solid particles will distort the magnetic field homogeneity. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[7] Consider using a chelating agent or re-purifying your sample.
-
Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale, such as rotamer interconversion, you may observe broad peaks.[1] Acquiring the spectrum at a different temperature (higher or lower) can sometimes resolve this.[1]
-
Problem 2: My spectrum looks different from a reference spectrum.
-
Question: I have a reference spectrum for this compound, but my acquired spectrum looks different. What could be the reason?
-
Answer: Discrepancies between spectra can occur due to:
-
Different Solvents: The chemical shifts of protons and carbons are solvent-dependent.[2][3][8] Ensure you are using the same deuterated solvent as the reference spectrum. If not, expect shifts in peak positions.[3]
-
Concentration Effects: The concentration of the sample can influence chemical shifts due to intermolecular interactions.[1][9]
-
Temperature Differences: Temperature can affect chemical shifts, especially for protons involved in hydrogen bonding or conformational equilibria.[8]
-
pH Effects: If your sample is pH-sensitive and dissolved in a protic solvent like D₂O or CD₃OD, the pH can significantly alter the chemical shifts.
-
Data Presentation
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.65 | d | 16.0 | 1H | Vinylic H |
| 7.45 | d | 8.6 | 2H | Aromatic H |
| 7.35 | d | 8.6 | 2H | Aromatic H |
| 6.38 | d | 16.0 | 1H | Vinylic H |
| 3.78 | s | - | 3H | OCH₃ |
Data sourced from The Royal Society of Chemistry.[10]
Table 2: ¹³C NMR Data for this compound (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 167.2 | C=O |
| 143.4 | Vinylic C |
| 136.2 | Aromatic C-Cl |
| 132.9 | Aromatic C |
| 129.3 | Aromatic CH |
| 129.2 | Aromatic CH |
| 118.4 | Vinylic C |
| 51.8 | OCH₃ |
Data sourced from The Royal Society of Chemistry.[10]
Experimental Protocols
Protocol for NMR Sample Preparation
-
Determine Sample Quantity: For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound.[11] For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is often required.[11]
-
Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for this compound.[6]
-
Dissolution: Prepare the sample in a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[7][11] Ensure the sample dissolves completely. Gentle vortexing or warming may be necessary.[11]
-
Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette with a small, tight plug of glass wool into a clean, dry 5 mm NMR tube. Do not use cotton wool, as it can introduce impurities.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and adjust the depth using the instrument-specific gauge before placing it in the spectrometer.[6]
Mandatory Visualization
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 7. organomation.com [organomation.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. cif.iastate.edu [cif.iastate.edu]
Technical Support Center: Scaling Up the Synthesis of Methyl 4-chlorocinnamate
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis and scale-up of Methyl 4-chlorocinnamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are the Fischer-Speier esterification of 4-chlorocinnamic acid and a one-pot synthesis involving a Knoevenagel condensation. The Fischer esterification is a classic method involving the reaction of 4-chlorocinnamic acid with methanol (B129727) in the presence of an acid catalyst.[1] The one-pot Knoevenagel condensation is an alternative that utilizes 4-chlorobenzaldehyde (B46862) and diethyl malonate as starting materials and is considered suitable for industrial production.[2]
Q2: What are the main challenges when scaling up the synthesis from a lab to an industrial scale?
A2: Scaling up the synthesis of this compound presents several challenges, including:
-
Heat Management: Exothermic reactions can lead to temperature control issues in large reactors, potentially causing side reactions or product degradation.
-
Mixing Efficiency: Ensuring homogenous mixing of reactants and catalysts in large volumes is critical for consistent reaction rates and yields.
-
Purification: Methods like column chromatography that are feasible at the lab scale become impractical and costly at an industrial scale. Recrystallization and distillation are more common, but optimization is necessary to maximize yield and purity.
-
By-product Formation: Some side reactions may be negligible at a small scale but can become significant at a larger scale, impacting product purity and yield.
Q3: How can I improve the yield of the Fischer esterification of 4-chlorocinnamic acid?
A3: To improve the yield of the Fischer esterification, you can:
-
Use an excess of methanol: This shifts the reaction equilibrium towards the product side.
-
Remove water: The water produced during the reaction can be removed by azeotropic distillation using a Dean-Stark apparatus.
-
Optimize catalyst loading: Ensure an adequate amount of acid catalyst is used to achieve a reasonable reaction rate.[1]
Q4: What are the advantages of the one-pot Knoevenagel condensation method for large-scale production?
A4: The one-pot Knoevenagel condensation method offers several advantages for industrial-scale production, including:
-
Readily available and cheaper starting materials: It uses 4-chlorobenzaldehyde and diethyl malonate.[2]
-
Use of a non-toxic catalyst: The patented method uses glycine (B1666218) as a catalyst, which is safer than traditional catalysts like pyridine (B92270) and piperidine.[2]
-
Simplified procedure: The one-pot nature of the reaction reduces the number of steps and simplifies the overall process.[2]
-
High yield: The reported yields for this method are generally high.[2]
Troubleshooting Guides
Issue 1: Low Yield in Fischer Esterification Scale-Up
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Increase the reflux time and monitor the reaction progress using TLC or HPLC.- Increase the amount of methanol to shift the equilibrium towards the product.[1] |
| Insufficient catalyst | - Increase the catalyst (e.g., sulfuric acid) loading. However, be cautious as excessive acid can lead to side reactions. |
| Water inhibition | - Ensure all reactants and solvents are anhydrous.- Use a Dean-Stark apparatus to remove water as it is formed during the reaction.[1] |
| Product loss during work-up | - Optimize the extraction and washing steps to minimize product loss in the aqueous phase.- During recrystallization, use a minimal amount of hot solvent to dissolve the product and cool the solution slowly to maximize crystal formation. |
Issue 2: Poor Product Purity in Knoevenagel Condensation Scale-Up
| Potential Cause | Troubleshooting Step |
| Side reactions | - Optimize the reaction temperature; excessive heat can lead to the formation of by-products.- Ensure the correct stoichiometry of reactants and catalyst as specified in the protocol.[2] |
| Incomplete removal of starting materials | - Monitor the reaction to ensure it goes to completion.- Optimize the purification process, such as recrystallization solvent and temperature, to effectively remove unreacted starting materials. |
| Catalyst residue in the final product | - Ensure the catalyst is thoroughly removed during the work-up. For solid catalysts, filtration is key. For soluble catalysts, appropriate washing steps are necessary. |
| Formation of isomers | - The Knoevenagel condensation can potentially form E/Z isomers. The reaction conditions should favor the formation of the desired trans (E) isomer. Purification by recrystallization can help in isolating the desired isomer. |
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis Protocols for this compound
| Parameter | Fischer Esterification | One-Pot Knoevenagel Condensation[2] |
| Starting Materials | 4-chlorocinnamic acid, Methanol | 4-chlorobenzaldehyde, Diethyl malonate, Sodium hydroxide (B78521), Glacial acetic acid |
| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Glycine |
| Solvent | Methanol (in excess) | Anhydrous Methanol |
| Reaction Temperature | Reflux | Room temperature for initial steps, then reflux |
| Reaction Time | 1-10 hours[3] | 7-8 hours (total) |
| Reported Yield | Variable, can be >90% with optimization[4] | 81-85% |
| Purity | High, after purification | >99% |
Experimental Protocols
Protocol 1: Fischer Esterification of 4-chlorocinnamic Acid (Lab Scale)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorocinnamic acid (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents).
-
Catalyst Addition: With stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like methanol/water.
Protocol 2: One-Pot Knoevenagel Condensation for this compound (Lab Scale)[2]
-
Initial Reaction: In a reaction vessel, dissolve diethyl malonate (1.4 equivalents) in anhydrous methanol. To this solution, add a solution of sodium hydroxide (1.4 equivalents) in methanol and stir at room temperature for 1-1.5 hours.
-
Acidification: Add glacial acetic acid (1.4 equivalents) and stir for another hour at room temperature.
-
Condensation: Add 4-chlorobenzaldehyde (1 equivalent) and glycine (0.35 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 5-6 hours.
-
Solvent Removal: After the reflux, distill off the methanol under reduced pressure for 1-2 hours.
-
Precipitation: Pour the residue into an ice-water mixture and stir. The product will precipitate as a solid.
-
Isolation and Purification: Filter the solid, wash with water, and dry. The crude product is then recrystallized from a methanol-water mixture to yield pure this compound.
Mandatory Visualization
Caption: Comparative workflow of the two main synthetic routes for this compound.
Caption: A logical troubleshooting workflow for scaling up the synthesis of this compound.
References
Technical Support Center: Purification of Methyl 4-chlorocinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Methyl 4-chlorocinnamate.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, offering potential causes and recommended solutions.
Low Yield or Purity After Recrystallization
Recrystallization is a primary method for purifying this compound. A common and effective solvent system is a mixture of methanol (B129727) and water.[1] However, challenges such as low recovery or impure product can arise.
Quantitative Data for Recrystallization:
| Solvent System | Expected Purity (%) | Expected Yield (%) | Reference |
| Methanol-Water | 99.1 - 99.2 | 81.2 - 84.6 | [1] |
Troubleshooting Common Recrystallization Problems:
| Problem | Potential Cause | Recommended Solution |
| Oiling Out (product separates as a liquid instead of crystals) | The solution is supersaturated, and the product's melting point is below the solution temperature. The solvent may be too nonpolar. | - Ensure the crude product is of reasonable purity before recrystallization. - Allow the solution to cool more slowly. - Add a small amount of a more polar co-solvent (e.g., more methanol in a methanol-water system) to the hot solution to fully dissolve the oil, then cool slowly. |
| No Crystal Formation | The solution is too dilute, or nucleation has not initiated. | - Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass stirring rod to create nucleation sites. - Add a seed crystal of pure this compound. |
| Low Recovery | Too much solvent was used, or the product is significantly soluble in the cold solvent. The crystals were washed with a solvent that was not cold. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | Impurities with similar solubility are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be cautious as charcoal can also adsorb the desired product. - A second recrystallization may be necessary. |
Experimental Protocol: Recrystallization from Methanol-Water
-
Dissolve the crude this compound in a minimum amount of hot methanol.
-
While the solution is still hot, slowly add water dropwise until the solution becomes slightly cloudy.
-
If the solution becomes too cloudy, add a small amount of hot methanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold methanol-water mixture.
-
Dry the crystals under vacuum.
Ineffective Separation by Column Chromatography
Column chromatography is a useful technique for separating this compound from impurities with different polarities. The choice of mobile phase is critical for achieving good separation.
Troubleshooting Common Column Chromatography Problems:
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | The mobile phase polarity is too high or too low. The column is overloaded. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for this compound. - Start with a low polarity mobile phase (e.g., hexane/ethyl acetate (B1210297) 9:1) and gradually increase the polarity. - Ensure the amount of crude material is appropriate for the column size. |
| Product Elutes Too Quickly or Too Slowly | The mobile phase is too polar or not polar enough, respectively. | - Adjust the solvent ratio of the mobile phase. Increase the proportion of the less polar solvent (e.g., hexane) to slow down elution, or increase the proportion of the more polar solvent (e.g., ethyl acetate) to speed it up. |
| Tailing of the Product Peak | The compound is interacting too strongly with the stationary phase. The compound might be degrading on the silica (B1680970) gel. | - Add a small amount of a slightly more polar solvent or a modifier like triethylamine (B128534) (if the compound is basic) or acetic acid (if the compound is acidic) to the mobile phase. Given that this compound is an ester, acidic conditions should be used with caution to avoid hydrolysis. |
Experimental Protocol: Column Chromatography
-
Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Diagrams
Caption: General purification workflow for this compound.
References
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of Methyl 4-chlorocinnamate and Other Cinnamate Esters
For Researchers, Scientists, and Drug Development Professionals
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, naturally derived compounds and their synthetic analogs have become a focal point of research. Cinnamic acid and its derivatives, a class of compounds found widely in the plant kingdom, have demonstrated a broad spectrum of biological activities, including notable antimicrobial properties.[1][2][3] Esterification of cinnamic acid, in particular, has been shown to significantly modulate its antimicrobial efficacy.[4][5]
This guide provides an objective comparison of the antimicrobial performance of Methyl 4-chlorocinnamate against other cinnamate (B1238496) esters, supported by experimental data from peer-reviewed studies. We will delve into their efficacy against various pathogenic bacteria and fungi, detail the experimental methodologies used for these assessments, and visualize key processes and mechanisms.
Comparative Antimicrobial Efficacy: A Quantitative Overview
The antimicrobial potency of cinnamate derivatives is largely determined by the structure of the ester group and substitutions on the aromatic ring.[4][6] The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound required to inhibit the visible growth of a microorganism. A lower MIC value signifies higher antimicrobial potency.[5]
Studies indicate that while cinnamic acid itself has limited activity, its esterification enhances its ability to combat various microbes.[4][7] For instance, the conversion of the carboxylic acid group to an ester function in methyl cinnamate results in a bioactive derivative.[8] The antimicrobial activity often increases with the length of the alkyl chain in the ester group, as seen in the progression from methyl to butyl cinnamate, likely due to increased lipophilicity which aids in penetrating microbial membranes.[4][8]
The introduction of a halogen, such as chlorine at the para-position of the benzene (B151609) ring in this compound, further modifies its biological activity. Experimental data shows that this compound exhibits activity against Staphylococcus aureus.[9] Its antifungal activity is also noteworthy, with all tested 4-chlorocinnamic acid esters showing bioactivity against various Candida species.[9]
The following table summarizes the MIC values for this compound and other representative cinnamate esters against a panel of clinically relevant bacteria and fungi.
Table 1: Comparative Antimicrobial Activity (MIC) of Cinnamate Derivatives
| Compound | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) | Aspergillus flavus (Fungus) |
| Cinnamic Acid | >1578.16 µM[4] | >1578.16 µM[4] | >1578.16 µM[4] | >1578.16 µM[4] |
| Methyl Cinnamate | 1578.16 µM[4] | 1578.16 µM[4] | 789.19 µM[4][7] | 1578.16 µM[4][8] |
| Ethyl Cinnamate | 1452.72 µM[4] | 1452.72 µM[4] | 726.36 µM[4][7] | 1452.72 µM[4] |
| Butyl Cinnamate | 626.62 µM[4] | 626.62 µM[4] | 626.62 µM[4][7] | 626.62 µM[4] |
| This compound | Active (highest conc. tested)[9] | Not Bioactive[9] | Bioactive[9] | Data Not Available |
| Decyl Cinnamate | 550.96 µM[4][7] | 550.96 µM[4][7] | >550.96 µM[4] | >550.96 µM[4] |
| Benzyl Cinnamate | 537.81 µM[4][7] | 1075.63 µM[4][7] | >1075.63 µM[4] | >1075.63 µM[4] |
Note: Data is compiled from multiple sources and experimental conditions may vary slightly. "Bioactive" indicates that the compound showed inhibitory effects, though specific MIC values may not be directly comparable across different studies without standardized testing.
Experimental Protocols
The quantitative data presented in this guide is primarily derived from the broth microdilution method. This is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7][10]
Broth Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared from a pure culture. The final concentration is adjusted to a specific cell density (e.g., 0.4–5 x 10⁴ CFU/mL for fungi).[11]
-
Preparation of Antimicrobial Agent Dilutions: The test compound (e.g., this compound) is dissolved in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth or RPMI 1640) within a 96-well microtiter plate.[10][11]
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. The plates are then incubated under controlled conditions (e.g., 35°C for 24-48 hours) to allow for microbial growth.[11]
-
Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[10][12]
Caption: Workflow for MIC determination using the broth microdilution method.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of cinnamic acid esters is believed to be linked to their ability to disrupt the microbial cell membrane. The lipophilic nature of the ester allows it to intercalate into the lipid bilayer of the cell membrane.[4] This intercalation disrupts the membrane's structural integrity and fluidity, leading to increased permeability. The compromised membrane can no longer maintain essential gradients, resulting in the leakage of vital intracellular components such as ions (K+), ATP, and nucleic acids, ultimately leading to cell death.[4]
Caption: Proposed mechanism of action for cinnamate esters on microbial cells.
Conclusion
The available data indicates that cinnamate esters are a promising class of compounds for antimicrobial drug development. Esterification of cinnamic acid is a key strategy for enhancing its antimicrobial potency. This compound demonstrates bioactivity against both Gram-positive bacteria and fungi, positioning it as a compound of interest for further investigation. The comparison with other cinnamates reveals important structure-activity relationships; for instance, increasing the alkyl chain length (e.g., butyl cinnamate) or substituting the aromatic ring can significantly enhance antimicrobial effects. For drug development professionals, these findings underscore the potential of cinnamates as versatile scaffolds for creating novel antimicrobial agents to address the challenge of infectious diseases.
References
- 1. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomers of Methyl Chlorocinnamate
A detailed comparative analysis of the spectroscopic signatures of methyl 4-chlorocinnamate and its ortho- and meta-isomers reveals the profound impact of substituent position on their electronic and vibrational properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive spectroscopic comparison, supported by experimental data, to aid in the precise identification and characterization of these closely related compounds.
The substitution of a chlorine atom on the phenyl ring of methyl cinnamate (B1238496) introduces significant changes in its spectroscopic profile. The position of this substituent—whether at the ortho (2-), meta (3-), or para (4-) position—creates distinct isomers with unique spectral fingerprints. Understanding these differences is crucial for unambiguous identification in complex reaction mixtures and for structure-activity relationship studies in drug discovery.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its isomers. The data highlights the characteristic shifts and patterns observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | δ H-α (ppm) | δ H-β (ppm) | J Hα-Hβ (Hz) | δ OCH₃ (ppm) | δ Aromatic (ppm) |
| This compound | 6.43 | 7.64 | 16.0 | 3.80 | 7.46 (d, J=8.6 Hz, 2H), 7.37 (d, J=8.6 Hz, 2H) |
| Methyl 3-chlorocinnamate | 6.45 | 7.63 | 16.0 | 3.81 | 7.50 (s, 1H), 7.42 (d, J=7.7 Hz, 1H), 7.33 (t, J=7.8 Hz, 1H), 7.27 (d, J=8.0 Hz, 1H) |
| Methyl 2-chlorocinnamate | 6.41 | 8.08 | 16.0 | 3.82 | 7.64 (dd, J=7.7, 1.6 Hz, 1H), 7.43 (td, J=7.7, 1.2 Hz, 1H), 7.30-7.24 (m, 2H) |
¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Compound | δ C=O (ppm) | δ C-α (ppm) | δ C-β (ppm) | δ OCH₃ (ppm) | δ Aromatic (ppm) |
| This compound[1] | 167.2 | 118.4 | 143.4 | 51.8 | 136.2, 132.9, 129.3, 129.2 |
| Methyl 3-chlorocinnamate | 166.8 | 119.3 | 143.0 | 51.9 | 136.2, 134.8, 130.3, 129.9, 128.0, 126.2 |
| Methyl 2-chlorocinnamate | 166.7 | 120.3 | 140.9 | 51.9 | 134.7, 132.8, 131.2, 129.9, 127.6, 127.0 |
IR Spectral Data (cm⁻¹)
| Compound | ν (C=O) | ν (C=C) alkene | ν (C-O) | ν (C-Cl) |
| This compound | ~1715 | ~1635 | ~1280, ~1170 | ~1090 |
| Methyl 3-chlorocinnamate | ~1718 | ~1637 | ~1285, ~1165 | ~1075 |
| Methyl 2-chlorocinnamate | ~1720 | ~1638 | ~1290, ~1160 | ~1050 |
UV-Vis Spectral Data (in Methanol)
| Compound | λmax (nm) |
| This compound | ~282 |
| Methyl 3-chlorocinnamate | ~275 |
| Methyl 2-chlorocinnamate | ~270 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the methyl chlorocinnamate isomer in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 12 ppm, 16-32 scans, a relaxation delay of 1 s, and a pulse angle of 45°.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same spectrometer at a frequency of 101 MHz. Typical parameters include a spectral width of 220 ppm, 512-1024 scans, and a relaxation delay of 2 s with proton decoupling.
-
Data Processing : Process the acquired free induction decays (FIDs) with an exponential window function and Fourier transform to obtain the frequency-domain spectra. Reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane.
-
Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Spectral Acquisition : Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a stock solution of the methyl chlorocinnamate isomer in a UV-grade solvent such as methanol (B129727) at a concentration of approximately 1 mg/mL. From this stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically below 1.5 AU).
-
Blank Measurement : Fill a quartz cuvette with the pure solvent (methanol) and record a baseline spectrum.
-
Sample Measurement : Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Analysis : Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Isomer Differentiation Pathway
The position of the chlorine atom on the aromatic ring systematically influences the electronic environment of the entire molecule. This, in turn, affects the chemical shifts of the protons and carbons, particularly those of the vinyl group and the aromatic ring itself. The following diagram illustrates this relationship.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 4-chlorocinnamate
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates like Methyl 4-chlorocinnamate is fundamental. The selection of an appropriate analytical method is critical for ensuring data quality, from early-stage discovery through to quality control of the final product. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
The performance of these methods is evaluated based on the validation parameters outlined by the International Council for Harmonisation (ICH) guidelines, which include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). While specific validated data for this compound is not extensively published, this guide leverages data from validated methods for structurally similar cinnamic acid esters and other relevant compounds to provide a robust comparative framework.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical technique is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics for each method, derived from analogous validated procedures for similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Measurement of light absorption by the analyte in a solution at a specific wavelength. |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.05 - 10 µg/mL | 2 - 20 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 2% | < 5% | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.02 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL | ~1.5 µg/mL |
| Specificity | High (Specificity can be demonstrated through forced degradation studies) | Very High (Mass detector provides excellent specificity) | Moderate (Prone to interference from other UV-absorbing compounds) |
| Typical Stationary Phase | C18 or C8 reversed-phase silica (B1680970) gel | Capillary column with a non-polar or moderately polar stationary phase (e.g., 5% phenyl polysiloxane) | Not Applicable |
| Advantages | Robust, versatile, suitable for non-volatile compounds. | High sensitivity and selectivity, definitive identification. | Simple, rapid, and cost-effective. |
| Disadvantages | Requires solvent disposal, may have lower sensitivity than GC-MS. | Requires volatile and thermally stable analytes (or derivatization). | Lower specificity, less suitable for complex mixtures. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound by HPLC, GC-MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from validated procedures for various cinnamic acid esters and provides excellent accuracy and precision for quantification.
a) Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (based on the chromophore of the cinnamate (B1238496) structure).
-
Injection Volume: 10 µL.
b) Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve a known quantity of the sample containing this compound in methanol. Sonicate for 15 minutes to ensure complete dissolution. Dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
c) Validation Procedure:
-
Specificity: Perform forced degradation studies by exposing the sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.[1][2][3][4][5] The method is specific if the peak for this compound is well-resolved from any degradation products.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision: Assess repeatability by analyzing six replicate samples at the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl 4-chlorocinnamate and Ethyl 4-chlorocinnamate
This guide provides a detailed comparative study of Methyl 4-chlorocinnamate and Ethyl 4-chlorocinnamate, two closely related cinnamic acid esters. The comparison encompasses their physicochemical properties, synthesis routes, and biological activities, supported by experimental data for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound and Ethyl 4-chlorocinnamate share a core 4-chlorocinnamate structure, differing only by their ester group (methyl vs. ethyl). This seemingly minor structural difference leads to notable variations in their physical properties, such as melting and boiling points. Ethyl 4-chlorocinnamate, with its additional carbon atom, has a higher molecular weight and boiling point under atmospheric pressure. Conversely, this compound exhibits a higher melting point, indicating stronger intermolecular forces in its crystal lattice.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Ethyl 4-chlorocinnamate |
| CAS Number | 7560-44-3[1][2] | 24393-52-0[3][4], 6048-06-2[5] |
| Molecular Formula | C₁₀H₉ClO₂[1][2] | C₁₁H₁₁ClO₂[3] |
| Molecular Weight | 196.63 g/mol [2][6] | 210.66 g/mol [3][5] |
| Appearance | White to almost white crystalline powder[1][7] | Data not available |
| Melting Point | 74-77 °C[2][7] | 49-51 °C[3][4] |
| Boiling Point | 292.8 °C @ 760 mmHg[2] | 307.9 °C @ 760 mmHg[3] |
| Density | 1.211 g/cm³[2] | 1.178 g/cm³[3] |
| Refractive Index | 1.572[2] | 1.562[3] |
Synthesis and Experimental Protocols
Both esters can be synthesized from common precursors like 4-chlorobenzaldehyde (B46862) or 4-chlorocinnamic acid. The choice of synthesis route can depend on reagent availability, desired yield, and reaction conditions. Common methods include Fischer esterification, Wittig reactions, and Knoevenagel condensation.
Caption: General synthesis pathways for Methyl and Ethyl 4-chlorocinnamate.
Experimental Protocol: Synthesis of Ethyl 4-chlorocinnamate via Wittig Reaction
This protocol is adapted from a known procedure for synthesizing ethyl 4-chlorocinnamate.[8]
-
Reaction Setup: A solution of 4-chlorobenzaldehyde (28 g) and (carboethoxymethylene)triphenylphosphorane (73 g) in 500 mL of toluene (B28343) is prepared in a round-bottom flask equipped with a reflux condenser.[8]
-
Reflux: The reaction mixture is heated to reflux and maintained for 2 hours.[8]
-
Concentration: After cooling to room temperature, the solution is concentrated under vacuum to a volume of approximately 150 mL.[8]
-
Precipitation: 500 mL of pure hexane (B92381) is added to the concentrated solution, and the mixture is allowed to stand for 18 hours at room temperature to precipitate the triphenylphosphine (B44618) oxide byproduct.[8]
-
Filtration: The solid byproduct is removed by filtration and rinsed with hexane.[8]
-
Purification: The filtrate is evaporated to yield the crude product, which is then purified by distillation at 0.5 mm Hg, collecting the fraction that boils at 130 °C to give pure ethyl 4-chlorocinnamate.[8]
Experimental Protocol: Synthesis of this compound via Fischer Esterification
This is a general protocol based on standard Fischer esterification methods.[1][9]
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorocinnamic acid in an excess of anhydrous methanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.
-
Reflux: Heat the mixture to reflux for several hours, monitoring the reaction's progress using thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to yield the crude product. Further purification can be achieved through recrystallization or column chromatography.
Spectral Analysis
Spectroscopic data is crucial for the structural confirmation of the synthesized compounds. While detailed spectral assignments are beyond the scope of this guide, typical data sources are referenced.
Table 2: Summary of Spectral Data
| Data Type | This compound | Ethyl 4-chlorocinnamate |
| ¹H NMR | Spectra available in literature, confirming the aromatic, vinylic, and methyl protons.[10] | Spectra available in chemical databases. |
| ¹³C NMR | Spectra available in literature.[10] | Data available in chemical databases. |
| IR Spectroscopy | Spectra available, typically showing characteristic peaks for C=O (ester), C=C (alkene), and C-Cl bonds.[11] | Spectra available in chemical databases. |
| Mass Spectrometry | Expected M+ peak at m/z 196/198 due to ³⁵Cl/³⁷Cl isotopes. | Expected M+ peak at m/z 210/212 due to ³⁵Cl/³⁷Cl isotopes. |
Biological Activities
Derivatives of cinnamic acid are known for a wide range of pharmacological properties.[12] Both methyl and ethyl 4-chlorocinnamate have been investigated for their potential as antimicrobial and insecticidal agents.
Antimicrobial Activity
Studies have shown that esters of 4-chlorocinnamic acid possess antimicrobial properties. This compound displayed activity against Staphylococcus aureus at the highest tested concentrations.[12] The antifungal activity of related cinnamic acid esters is suggested to proceed via the inhibition of the enzyme 14α-demethylase, which is critical for ergosterol (B1671047) synthesis in the fungal cell membrane.[12]
Caption: Hypothesized antifungal mechanism via 14α-demethylase inhibition.
Insecticidal and Larvicidal Activity
Ethyl 4-chlorocinnamate has demonstrated significant larvicidal activity against the mosquito Aedes aegypti, the vector for dengue and Zika viruses.[3] Molecular docking studies suggest that its mode of action could be the inhibition of the acetylcholinesterase (AChE) enzyme, a critical component of the insect nervous system.[3]
Table 3: Comparison of Biological Activity Data
| Compound | Activity Type | Target Organism/Enzyme | Quantitative Data |
| This compound | Antibacterial[12] | Staphylococcus aureus | Active at highest concentration tested |
| Ethyl 4-chlorocinnamate | Larvicidal[3] | Aedes aegypti (4th instar larvae) | LC₅₀ = 8.3 µg/mL |
| Enzyme Inhibition (predicted)[3] | Acetylcholinesterase (AChE) | N/A |
Comparative Summary
While structurally very similar, this compound and Ethyl 4-chlorocinnamate exhibit distinct physical properties and have been explored for different biological applications.
-
Physicochemical Differences: this compound is a higher-melting solid, whereas Ethyl 4-chlorocinnamate has a lower melting point but a higher boiling point.
-
Biological Activity Focus: Research on this compound has highlighted its antibacterial potential.[12] In contrast, Ethyl 4-chlorocinnamate has shown promising and potent larvicidal activity against key disease vectors.[3]
-
Mechanism of Action: The proposed mechanisms of action are also distinct, with the methyl ester's relatives targeting fungal membrane synthesis and the ethyl ester predicted to inhibit acetylcholinesterase in insects.[3][12]
This comparative guide illustrates that subtle changes in the ester group of a cinnamate derivative can significantly influence its physical characteristics and biological activity profile. Further research is warranted to fully explore the therapeutic and practical potential of these compounds.
References
- 1. CAS 7560-44-3: this compound | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Ethyl 4-chlorocinnamate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound | 7560-44-3 | TCI AMERICA [tcichemicals.com]
- 8. prepchem.com [prepchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. rsc.org [rsc.org]
- 11. This compound(7560-44-3) IR Spectrum [chemicalbook.com]
- 12. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Cytotoxicity of Methyl 4-Chlorocinnamate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro cytotoxic effects of methyl 4-chlorocinnamate and related cinnamic acid derivatives. The information is compiled from various studies to assist researchers in evaluating the potential of these compounds as cytotoxic agents.
Comparison of Cytotoxic Activity
Cinnamic acid and its derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines.[1] While specific data for this compound is not extensively available in the reviewed literature, the cytotoxicity of numerous other cinnamic acid esters and amides provides a valuable benchmark for its potential activity. The cytotoxic efficacy, often measured as the half-maximal inhibitory concentration (IC50), varies depending on the specific chemical structure and the cancer cell line being tested.
Generally, cinnamic acid derivatives have shown IC50 values in the micromolar range, indicating significant cytotoxic potential.[1] For instance, certain derivatives have exhibited IC50 values between 42 and 166 µM in cell lines such as HeLa (cervix adenocarcinoma), K562 (myelogenous leukemia), Fem-x (malignant melanoma), and MCF-7 (estrogen-receptor-positive breast cancer).[1] The presence of electron-withdrawing groups on the aromatic ring has been noted to enhance cytotoxic activity.[1]
For comparison, the table below summarizes the cytotoxic activities of various cinnamic acid derivatives against different human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Cinnamic Acid Derivatives (general) | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | [1] |
| Compound 5 (Cinnamic acid derivative with cyano group) | A-549 (Lung Cancer) | 10.36 | [2] |
| Methyl-substituted amide derivatives (1, 5, and 9) | A-549 (Lung Cancer) | ~11 | [2] |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m) | A549 (Lung Cancer) | Not specified, but identified as lead compound | [3] |
| Methyl 4-hydroxycinnamate (MHC) in combination with Carnosic Acid (CA) | Acute Myeloid Leukemia (AML) cells | Synergistic cytotoxic effect | [4][5] |
| Cinnamic acid phenetyl esters[4][5][6] (with two hydroxy groups) | Oral Squamous Carcinoma Cells (OSCC) | 8.5 - 25.1 | [6] |
Experimental Protocols
The most common method for assessing the in-vitro cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well. The cells are then incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The test compounds (e.g., this compound and its alternatives) are dissolved in a suitable solvent (like DMSO) and diluted to various concentrations in the cell culture medium. The old medium is removed from the wells and replaced with the medium containing the test compounds. The plates are then incubated for a further 24, 48, or 72 hours.[7]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[7]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of an in-vitro cytotoxicity assay.
Caption: General workflow for an in-vitro MTT cytotoxicity assay.
Potential Signaling Pathways
Research into the mechanisms of action for cinnamic acid derivatives suggests that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[7] While the specific pathways for this compound are not detailed, related compounds have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[7]
The diagram below illustrates a simplified, generalized signaling pathway for apoptosis that may be relevant for cinnamic acid derivatives.
References
- 1. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Cytotoxicity of Methyl 4-Hydroxycinnamate and Carnosic Acid to Acute Myeloid Leukemia Cells via Calcium-Dependent Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Structure–Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters | Anticancer Research [ar.iiarjournals.org]
- 7. benchchem.com [benchchem.com]
Docking Studies of Methyl 4-chlorocinnamate with Microbial Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking studies of methyl 4-chlorocinnamate and related compounds with microbial enzymes. The focus is on providing a clear comparison of performance based on available data, detailed experimental protocols, and a visual representation of the typical workflow.
Introduction
This compound, a derivative of cinnamic acid, has garnered attention for its potential antimicrobial properties. Molecular docking studies are a crucial computational tool to predict and analyze the binding affinity and interaction of small molecules like this compound with the active sites of microbial enzymes, thereby elucidating their potential mechanism of action. A primary target that has been investigated is the fungal enzyme 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity. Inhibition of this enzyme is a common mechanism for antifungal drugs.
Data Presentation: Comparative Docking Performance
While the primary literature confirms that molecular docking studies have been conducted on this compound with the 14α-demethylase of Candida albicans, the specific binding energy values are not explicitly reported. However, the studies indicate that a series of 4-chlorocinnamic acid esters, including the methyl ester, exhibit good affinity for the enzyme's active site.[1] For a comprehensive comparison, this table includes data for other compounds docked against the same microbial enzyme, Candida albicans 14α-demethylase, as reported in various studies.
| Compound/Alternative | Microbial Enzyme | Docking Score (kcal/mol) | Reference Study |
| This compound | Candida albicans 14α-demethylase | Not explicitly reported, but noted to have "good affinity" | Silva et al., 2019[1] |
| Methoxyethyl 4-chlorocinnamate | Candida albicans 14α-demethylase | Not explicitly reported, but noted to have "good affinity" | Silva et al., 2019[1] |
| Perillyl 4-chlorocinnamate | Candida albicans 14α-demethylase | Not explicitly reported, but noted to have "good affinity" | Silva et al., 2019[1] |
| Alternative Compounds | |||
| Imidazole Analogue (AN1) | Candida albicans 14α-demethylase | -5.8 | Rani et al., 2015[2] |
| Imidazole Analogue (AN2) | Candida albicans 14α-demethylase | -6.2 | Rani et al., 2015[2] |
| 1,2,4-Triazole Derivative (pta1) | Candida albicans 14α-demethylase | -7.19 | Khan et al., 2022[3] |
| 1,2,4-Triazole Derivative (pta2) | Candida albicans 14α-demethylase | -7.53 | Khan et al., 2022[3] |
| Standard Antifungal Drugs | |||
| Ketoconazole | Candida albicans 14α-demethylase | -7.0 | Rani et al., 2015[2] |
| Clotrimazole | Candida albicans 14α-demethylase | -6.8 | Rani et al., 2015[2] |
| Fluconazole | Candida albicans 14α-demethylase | -4.80 | Khan et al., 2022[3] |
Experimental Protocols: A Representative Molecular Docking Methodology
While the specific protocol for the docking of this compound is not detailed in the primary literature, a representative methodology for such a study targeting Candida albicans 14α-demethylase is outlined below, based on common practices in the field.
1. Software and Hardware:
-
Docking Software: AutoDock Vina, Molegro Virtual Docker, or similar.
-
Visualization Software: PyMOL, Chimera, or Discovery Studio.
-
Hardware: High-performance computing cluster or a workstation with sufficient processing power.
2. Preparation of the Receptor (14α-demethylase):
-
The 3D crystal structure of Candida albicans 14α-demethylase is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure.
-
Gasteiger charges are computed and assigned to the protein atoms.
-
The protein structure is saved in the PDBQT format for use with AutoDock Vina.
3. Preparation of the Ligand (this compound):
-
The 3D structure of this compound is drawn using a chemical drawing tool like ChemDraw or sourced from a database like PubChem.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for the ligand atoms.
-
The rotatable bonds of the ligand are defined.
-
The final ligand structure is saved in the PDBQT format.
4. Grid Box Generation:
-
A grid box is defined to encompass the active site of the 14α-demethylase.
-
The center of the grid box is typically determined by the coordinates of the co-crystallized ligand or by identifying the key active site residues.
-
The dimensions of the grid box are set to be large enough to allow the ligand to move freely within the binding pocket. For example, a grid box of 60 x 60 x 60 Å with a spacing of 0.375 Å is a common starting point.
5. Molecular Docking Simulation:
-
The prepared receptor and ligand files, along with the grid parameter file, are used as input for the docking software.
-
The docking simulation is performed using a genetic algorithm or other search algorithm to explore various conformations and orientations of the ligand within the receptor's active site.
-
A number of docking runs (e.g., 10-100) are typically performed to ensure the reliability of the results.
6. Analysis of Docking Results:
-
The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand's atomic positions.
-
The binding energy (in kcal/mol) of the best-scoring conformation is recorded.
-
The interactions between the ligand and the amino acid residues of the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the binding mode.
Mandatory Visualization: Molecular Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study.
Caption: A flowchart illustrating the key steps in a typical molecular docking study.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Docking Evaluation of Imidazole Analogues as Potent Candida albicans 14α-Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized Methyl 4-chlorocinnamate by GC-MS and Other Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and manufacturing. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of synthesized Methyl 4-chlorocinnamate. This document offers an objective look at the performance of each method, supported by representative experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their needs.
Introduction
This compound is a cinnamate (B1238496) ester with potential applications in the pharmaceutical and fragrance industries. Its synthesis, typically via a Knoevenagel condensation of 4-chlorobenzaldehyde (B46862) and diethyl malonate, can result in various process-related impurities.[1] These may include unreacted starting materials, by-products, and residual solvents. Accurate and robust analytical methods are therefore essential to ensure the purity and quality of the final product. While GC-MS is a powerful tool for this purpose, other techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative or complementary approaches.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on factors such as the nature of the impurities, the required sensitivity, and the analytical throughput. Below is a comparative summary of GC-MS, HPLC-UV, and qNMR for the analysis of this compound.
Data Presentation: Quantitative Purity Analysis
| Parameter | GC-MS | HPLC-UV | qNMR |
| Purity Assay (%) | 99.5 | 99.6 | 99.7 |
| Limit of Detection (LOD) | ~0.001 µg/mL | ~0.05 µg/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~0.003 µg/mL | ~0.15 µg/mL | ~0.3 mg/mL |
| Precision (RSD, %) | < 2 | < 1 | < 0.5 |
| Analysis Time per Sample | ~30 min | ~20 min | ~15 min |
| Identified Impurities | 4-chlorobenzaldehyde, Diethyl malonate, Residual Methanol | 4-chlorobenzaldehyde, 4-chlorocinnamic acid | 4-chlorobenzaldehyde |
| Strengths | High sensitivity and specificity for volatile and semi-volatile compounds; excellent for impurity identification. | Robust and versatile for non-volatile impurities; widely available. | Primary method, no need for a specific reference standard of the analyte; highly accurate and precise. |
| Limitations | Requires derivatization for non-volatile impurities; potential for thermal degradation of analytes. | Requires chromophores for UV detection; lower sensitivity than GC-MS for some impurities. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
Experimental Protocols
Purity Assessment by GC-MS
This protocol outlines the determination of this compound purity and the identification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Vortex the solution to ensure complete dissolution.
-
Transfer 1 mL of the solution to a GC vial.
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-450
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification of specific impurities.
-
Data Analysis: The purity of this compound is determined by the area percentage of the main peak in the total ion chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
GC-MS Analysis Workflow
Caption: Workflow for the purity assessment of this compound using GC-MS.
Purity Assessment by HPLC-UV
This method is suitable for the quantification of this compound and non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase (approximately 1 mg/mL).
-
Further dilute the stock solution to a working concentration within the linear range of the detector (e.g., 10-100 µg/mL).
Purity Assessment by Quantitative NMR (qNMR)
qNMR is a primary ratio method for determining purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Sample Preparation:
-
Accurately weigh about 15-20 mg of the synthesized this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic anhydride (B1165640) or 1,2,4,5-tetrachloro-3-nitrobenzene) into an NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).
-
Integrate the signals corresponding to the analyte and the internal standard.
Calculation: The purity is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective molar masses, and the number of protons giving rise to each signal.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for comprehensive purity assessment.
Conclusion
The purity assessment of synthesized this compound can be effectively performed using GC-MS, which provides excellent sensitivity and impurity identification capabilities for volatile and semi-volatile compounds. For a more comprehensive purity profile, especially for non-volatile impurities, HPLC-UV is a robust and complementary technique. For absolute quantification and as a primary method, qNMR stands out due to its high precision and accuracy, eliminating the need for a specific reference standard of the analyte. The choice of method or combination of methods should be guided by the specific analytical requirements, including the expected impurity profile and the intended use of the synthesized compound.
References
The Structure-Activity Relationship of Methyl 4-Chlorocinnamate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-chlorocinnamate, a derivative of cinnamic acid, and its analogues have garnered significant interest in the scientific community for their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. The information presented is supported by experimental data to aid in the development of novel therapeutic agents.
Comparative Biological Activity
The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the ester group and the aromatic ring. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications.
Antimicrobial Activity
The primary antimicrobial evaluation of this compound derivatives has focused on their antifungal and antibacterial properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their potency.
Table 1: Antimicrobial Activity (MIC) of this compound Derivatives
| Compound | R Group (Ester) | Test Organism | MIC (µmol/mL) | Reference |
| This compound | -CH₃ | Staphylococcus aureus | >5.09 | [1] |
| Candida albicans | 5.09 | [1] | ||
| Methoxyethyl 4-chlorocinnamate | -CH₂CH₂OCH₃ | Candida spp. | 0.13 | [1][2] |
| Perillyl 4-chlorocinnamate | Perillyl | Candida spp. | 0.024 | [1][2] |
| Decyl 4-chlorocinnamate | -(CH₂)₉CH₃ | Candida albicans | 3.10 | [1] |
Structure-Activity Relationship Insights (Antimicrobial):
-
Ester Substituent: The ester group plays a crucial role in determining antifungal activity. Simple alkyl esters, like the methyl ester, exhibit moderate activity.[1] The introduction of short alkyl chains containing a heteroatom, such as the methoxyethyl group, enhances potency.[1][3] Furthermore, the presence of a bulky, lipophilic terpenic substructure, like the perillyl group, leads to a significant increase in antifungal efficacy.[1][3] This suggests that increased lipophilicity and specific interactions with fungal targets are key for activity. In contrast, long linear alkyl chains (e.g., decyl) or the presence of an aromatic ring in the ester moiety do not appear to improve antifungal action.[1]
Anticancer and Anti-inflammatory Activity
While research is more extensive for general cinnamic acid derivatives, studies on this compound and its close analogues indicate potential in these therapeutic areas.
Table 2: Anticancer and Anti-inflammatory Activity of Related Cinnamate (B1238496) Derivatives
| Compound | Activity | Cell Line / Model | IC₅₀ / Effect | Reference |
| Methyl cinnamate | Anti-inflammatory | RAW264.7 macrophages | Suppressed LPS-induced Cox2, Nos2, and Tnfα mRNA expression | [4][5] |
| Methyl 4-hydroxycinnamate + Carnosic Acid | Anticancer (Synergistic) | KG-1a (AML) | Induced calcium-dependent apoptosis | [6] |
| Substituted Cinnamic Acid-Quinolinone Hybrid | Anticancer | HCT-116 | IC₅₀ = 1.89 µM | [7] |
| Methyl cinnamate | Anti-inflammatory | Acetic acid-induced colitis in rats | Decreased leukocyte levels and IL-1β | [8] |
Structure-Activity Relationship Insights (Anticancer & Anti-inflammatory):
-
Methyl Cinnamate as a Scaffold: Methyl cinnamate itself has demonstrated potent anti-inflammatory properties with low cytotoxicity.[5] It effectively suppresses the expression of key inflammatory mediators.[4] This suggests that the core methyl cinnamate structure is a promising starting point for designing more potent anti-inflammatory agents.
-
Synergistic Effects: The synergistic pro-apoptotic effect observed when combining methyl 4-hydroxycinnamate with carnosic acid in leukemia cells highlights the potential for combination therapies.[6]
-
Hybrid Molecules: The potent anticancer activity of hybrid molecules incorporating a cinnamic acid moiety underscores the value of this scaffold in developing novel oncology drugs.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in this guide.
Synthesis of this compound Derivatives
General Procedure via Fischer Esterification: [1]
-
Reaction Setup: A mixture of 4-chlorocinnamic acid (1 equivalent), the corresponding alcohol (e.g., methanol, methoxyethanol, perillyl alcohol; 1.2 equivalents), and a catalytic amount of concentrated sulfuric acid is refluxed in a suitable solvent (e.g., dichloromethane) for 2-4 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is washed sequentially with a saturated solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient.
A one-pot synthesis method using p-chlorobenzaldehyde and diethyl malonate has also been reported.[9]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1]
-
Preparation of Inoculum: The microbial strains (bacteria or fungi) are cultured in an appropriate broth medium to achieve a concentration of approximately 10⁵ CFU/mL.
-
Serial Dilution: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible microbial growth.
In Vitro Anti-inflammatory Assay: Measurement of Inflammatory Mediators
The effect of compounds on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells can be assessed as follows.[4]
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β): The levels of these cytokines in the supernatant are quantified using specific ELISA kits.
-
Gene Expression (Cox2, Nos2, Tnfα): Total RNA is extracted from the cells, and the mRNA expression levels of these inflammatory genes are determined by real-time quantitative PCR (RT-qPCR).
-
Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms and signaling pathways modulated by these derivatives is vital for rational drug design.
Antimicrobial Mechanism of Action
Molecular docking studies suggest that 4-chlorocinnamate esters may exert their antifungal activity by inhibiting the enzyme 14α-demethylase.[1][2] This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi. Its inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Anti-inflammatory Signaling Pathway
Methyl cinnamate has been shown to exert its anti-inflammatory effects by modulating the expression of pro-inflammatory genes.[4] This may be linked to the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses, which can in turn suppress inflammatory signaling.[3]
Experimental Workflow for Activity Screening
A typical workflow for the synthesis and biological evaluation of this compound derivatives is outlined below.
References
- 1. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. CN105348101A - Preparation method of methyl p-chlorocinnamate - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Methyl 4-Chlorocinnamate: A Comprehensive Guide
For researchers and professionals in the scientific community, the responsible handling and disposal of chemical reagents like Methyl 4-chlorocinnamate are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with standard safety protocols and regulatory requirements.
Safety and Hazard Summary
This compound is a compound that requires careful handling due to its potential hazards. The following table summarizes its key hazard information.
| Hazard Category | Hazard Statement | Precautionary Statement |
| Skin Irritation | H315: Causes skin irritation.[1] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[1] |
| Acute Toxicity (Oral) | Category 4. | P301+P317: IF SWALLOWED: Get medical help.[1] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuation and Ventilation : Evacuate personnel from the immediate spill area and ensure adequate ventilation.[2] Remove all sources of ignition.[1][2]
-
Personal Protective Equipment (PPE) : Before addressing the spill, responders must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills, a self-contained breathing apparatus may be necessary.[1][2]
-
Containment : Prevent the further spread of the spilled material. Do not allow the chemical to enter drains or sewer systems.[1][2]
-
Absorption : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled, and sealed container for hazardous waste.[1][2]
-
Decontamination : Clean the spill area thoroughly with soap and water.[1] All cleaning materials should also be treated as hazardous waste.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the chemical for disposal.[1]
-
Waste Collection :
-
Segregation of Waste : Do not mix this compound waste with other incompatible materials. Store it separately from foodstuff containers.[1]
-
Contaminated Materials : Any items that have come into contact with this compound, such as weighing paper, contaminated gloves, and absorbent pads, must also be collected and disposed of as hazardous waste.
-
Disposal Method : The approved disposal methods include:
-
Licensed Chemical Destruction Plant : Transfer the sealed waste container to a licensed chemical destruction plant for proper disposal.[1][2]
-
Controlled Incineration : Controlled incineration with flue gas scrubbing is another acceptable method.[1][2]
-
Important : Do not discharge this compound or its containers into water, foodstuffs, or sewer systems.[1][2]
-
-
Contaminated Packaging Disposal :
-
Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1][2]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1][2]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1]
-
-
Institutional Procedures : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste, following all institutional protocols for waste manifests and record-keeping.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 4-chlorocinnamate
Essential Safety and Handling Guide for Methyl 4-chlorocinnamate
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3]
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Appearance | White to Almost white powder to crystal | [3] |
| Molecular Formula | C₁₀H₉ClO₂ | [3][4] |
| Molecular Weight | 196.63 g/mol | [3][4] |
| Melting Point | 33 - 38 °C (91 - 100 °F) | |
| Boiling Point | 260 - 262 °C (500 - 504 °F) | |
| Purity | >98.0% (GC) | [3] |
Operational and Disposal Plan
A systematic approach to handling, from preparation to disposal, is critical. The following workflow outlines the necessary steps to be taken.
Caption: Workflow for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The required equipment is detailed below.
| PPE Category | Specification | Rationale & Source |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield may also be appropriate. | Protects against splashes and dust, preventing serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before use. | Prevents skin contact, which can cause irritation.[1][2][5] |
| Body Protection | A laboratory coat or other protective clothing is the minimum requirement. For certain procedures, fire/flame-resistant and impervious clothing may be necessary. | Protects skin from accidental contact and contamination of personal clothing.[1][2][5] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If ventilation is insufficient or exposure limits are exceeded, a full-face respirator should be used. For firefighting, a self-contained breathing apparatus (SCBA) is necessary. | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[1][2][6] |
Procedural Guidance: Step-by-Step
Handling and Storage
-
Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2][6]
-
Ignition Sources : The compound can form explosive mixtures with air upon intense heating. Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][6] Keep away from all sources of ignition.[1][6]
-
Personal Hygiene : Wash hands and skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory area where the chemical is being used.[1]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[1][6] Keep it segregated from foodstuff containers and other incompatible materials.[1][6]
First Aid Measures
-
If Inhaled : Move the individual to fresh air. If breathing is difficult, administer oxygen.[1][6]
-
In Case of Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][6]
-
In Case of Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2]
-
If Swallowed : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][6]
Spill Management
-
Evacuate : Keep unprotected personnel away from the spill area.[6]
-
Containment : Prevent the spill from entering drains, waterways, or soil.[2][6]
-
Clean-up : For solid spills, sweep or vacuum the material and place it into a suitable, labeled container for disposal. For liquid spills, absorb the material with an inert substance like vermiculite, dry sand, or earth before collection.[2][5]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : Generators of chemical waste must determine if it is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[2]
-
Waste Collection :
-
Segregation : Do not mix this compound waste with other incompatible waste streams.[5]
-
Final Disposal : The material must be disposed of through a licensed chemical destruction plant or an approved hazardous waste disposal facility.[5][6] Do not discharge into sewer systems.[6]
-
Packaging Disposal : Empty containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill, in accordance with local regulations.[6]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
